Sapurimycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133021-37-1 |
|---|---|
Molecular Formula |
C25H18O9 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 |
InChI Key |
MAUMGBVGKFVQCP-NAVFIMFESA-N |
SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Isomeric SMILES |
C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Synonyms |
sapurimycin |
Origin of Product |
United States |
Foundational & Exploratory
Sapurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor antibiotic Sapurimycin, produced by Streptomyces sp. DO-116. The document details the discovery, fermentation, isolation, and biological properties of this potent compound, offering valuable insights for researchers in natural product discovery and oncology.
Introduction
This compound is a novel antitumor antibiotic discovered during a screening of actinomycetes for potential anticancer compounds.[1] Produced by the soil bacterium Streptomyces sp. DO-116, this compound has demonstrated significant antitumor activity against murine leukemia P388 and sarcoma 180 in mice.[1][2] Its mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA, highlighting its potential as a DNA-damaging agent for cancer therapy.[1]
Structurally, this compound belongs to the anthra-γ-pyrone class of antibiotics and shares a structural skeleton with pluramycin.[3] However, it is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position.[3]
Data Presentation
Physicochemical Properties of this compound
| Property | Description | Reference |
| Appearance | Yellow powder | Inferred from related compounds |
| Molecular Formula | C29H28O11 | [3] (deduced from structure) |
| Molecular Weight | 552.53 g/mol | [3] (deduced from structure) |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | Inferred from extraction solvents |
| UV-Vis λmax (MeOH) | 238, 256, 280 (sh), 430 nm | [3] |
Biological Activity of this compound
| Activity | Cell Line/Model | Results | Reference |
| Antitumor Activity | P388 Leukemia (in vivo, mice) | Active | [1][2] |
| Antitumor Activity | Sarcoma 180 (in vivo, mice) | Active | [1][2] |
| Antibacterial Activity | Gram-positive bacteria | Active | [1][2] |
| Mechanism of Action | Supercoiled plasmid DNA | Induces single-strand breaks | [1] |
Note: Specific quantitative in vivo antitumor data (e.g., IC50 values, tumor growth inhibition) for this compound against P388 leukemia and Sarcoma 180 are not available in the reviewed literature abstracts.
Experimental Protocols
Fermentation of Streptomyces sp. DO-116 for this compound Production
This protocol describes a representative submerged fermentation process for the production of this compound, based on methods for similar antitumor antibiotics from Streptomyces.
3.1.1. Culture and Inoculum Development
-
Strain Maintenance: Streptomyces sp. DO-116 is maintained on agar slants of a suitable medium (e.g., ISP Medium 2) at 28°C. Spore suspensions are prepared in sterile 20% glycerol and stored at -80°C for long-term preservation.
-
Seed Culture: A loopful of spores from a mature slant is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
3.1.2. Production Fermentation
-
Production Medium: A representative production medium for Streptomyces consists of (g/L): glucose 20, soluble starch 10, yeast extract 5, peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, and CaCO3 2. The pH is adjusted to 7.0 before sterilization.
-
Addition of Porous Polymer Resin: To enhance the production titer, a sterile, highly porous polymer resin (e.g., Amberlite® XAD-16 or Diaion® HP-20, 2% w/v) is added to the production medium.[2][4][5] This resin adsorbs the produced this compound, reducing potential feedback inhibition.
-
Inoculation and Fermentation: The production medium in a 2 L baffled flask (1 L working volume) is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm).
Isolation and Purification of this compound
This multi-step protocol outlines the extraction and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
Harvesting: At the end of the fermentation, the entire broth, including the resin and mycelium, is harvested.
-
Solvent Extraction: The harvested material is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. The mixture is agitated for 1-2 hours.
-
Phase Separation: The organic phase is separated from the aqueous phase and the solid material by centrifugation or filtration. This extraction process is repeated three times to ensure complete recovery of the compound.
-
Concentration: The combined organic extracts are concentrated to dryness under reduced pressure using a rotary evaporator.
3.2.2. Adsorption Chromatography
-
Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Pooling and Concentration: Fractions containing the desired compound are pooled and concentrated under reduced pressure.
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used for final purification.
-
Mobile Phase: A gradient elution system is employed, typically with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. The gradient can be programmed, for example, from 10% B to 90% B over 30 minutes.
-
Detection: The eluent is monitored using a UV-Vis detector at the characteristic absorption maxima of this compound (e.g., 256 nm and 430 nm).
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.
Mandatory Visualizations
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapurimycin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products.[1] Isolated from the fermentation broth of Streptomyces sp. DO-116, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive organisms and cytotoxic activity against various cancer models.[2] Structurally related to the kapurimycin family, this compound's core mechanism of action involves the induction of single-strand breaks in supercoiled DNA, positioning it as a molecule of interest for further investigation in oncology and drug development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization.
Chemical Structure and Identification
This compound possesses a complex polycyclic architecture based on an anthra-γ-pyrone skeleton.[1] A key distinguishing feature is the presence of a carboxymethyl group at the C-5 position and the absence of sugar moieties, which are present in related compounds like pluramycin.[1]
Chemical and Structural Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Citation |
| IUPAC Name | 4H-Anthra[1,2-b]pyran-5-acetic acid, 7,12-dihydro-8,11-dihydroxy-2-[2-methyl-3-(1-propenyl)oxiranyl]-4,7,12-trioxo-, [2α,3α(Z)]-(+)- | [3] |
| Molecular Formula | C₂₅H₁₈O₉ | [3] |
| Molecular Weight | 462.41 g/mol | [3] |
| CAS Number | 132609-35-9 | [3] |
| SMILES | C/C=C\[C@H]1--INVALID-LINK--(c2cc(=O)c3c(cc4c(C(=O)c5c(ccc(c5C4=O)O)O)c3o2)CC(=O)O)O1 | [3] |
| InChI Key | MAUMGBVGKFVQCP-NAVFIMFESA-N | [3] |
Physicochemical Properties
The determination of this compound's structure was accomplished through extensive spectral analysis of its methyl ester derivative.[1] While the original literature provides detailed spectral data, specific quantitative physicochemical properties are not fully detailed in available abstracts. A summary of known and expected properties is provided below.
| Property | Value / Method of Determination | Citation |
| Appearance | Yellow powder (inferred from related compounds) | N/A |
| Melting Point | Not available in reviewed literature. | N/A |
| Solubility | Not quantitatively specified in reviewed literature. | [1] |
| UV-Vis Spectroscopy | Data used for structural determination, specific λmax values not available in abstract. | [1] |
| Infrared Spectroscopy | Data used for structural determination, specific peaks not available in abstract. | [1] |
| Mass Spectrometry | Used for molecular weight and fragmentation analysis. | [1] |
| NMR Spectroscopy | ¹H and ¹³C NMR used for complete structure elucidation. | [1] |
| XlogP (Predicted) | 2.9 | [4] |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the assessment of its primary biological activity.
Isolation and Purification of this compound
This compound is produced through fermentation of Streptomyces sp. DO-116. A key aspect of the production is the use of a high-porous polymer resin added directly to the fermentation medium. This in situ solid-phase adsorption captures the antibiotic as it is produced, increasing the overall yield.[2] The general workflow for isolation and purification is outlined below.
Methodology:
-
Fermentation: Streptomyces sp. DO-116 is cultured in a suitable liquid medium. A high-porous polymer resin (e.g., Diaion HP-20 or equivalent) is added to the medium to adsorb the this compound produced.[2]
-
Extraction: The this compound-loaded resin is washed and then extracted with an organic solvent (e.g., acetone, methanol, or ethyl acetate) to elute the active compound. The solvent is then evaporated in vacuo to yield a crude extract.
-
Adsorption Chromatography: The crude extract is subjected to adsorption chromatography, typically using a silica gel column, and eluted with a solvent gradient to separate this compound from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using preparative reverse-phase HPLC to yield the final, pure compound.
In Vitro DNA Cleavage Assay
The primary mechanism of this compound's antitumor activity is its ability to induce single-strand breaks in DNA.[2] The following is a representative protocol for assessing this activity using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or φX174)
-
This compound (dissolved in a suitable solvent like DMSO or methanol)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Agarose Gel (1%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe)
-
Gel Loading Buffer
-
Electrophoresis Buffer (e.g., 1x TAE or TBE)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/µL), and varying concentrations of this compound. Ensure the final solvent concentration is low (<5%) to prevent inhibition of the reaction. Include a 'no-drug' control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding gel loading buffer. Some protocols may include a proteinase K or SDS step to dissociate the drug from the DNA, though this may not be necessary for non-covalent binders.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until adequate separation of the different DNA topoisomers is achieved.
-
Visualization: Visualize the DNA bands under UV light.
-
Intact Supercoiled DNA (Form I): Migrates fastest.
-
Nicked, Relaxed Circular DNA (Form II): Migrates slowest. This form is the product of a single-strand break.
-
Linear DNA (Form III): Migrates at an intermediate rate. This is the product of a double-strand break at the same site.
-
-
Analysis: An increase in the intensity of the Form II band with increasing this compound concentration indicates single-strand DNA cleavage activity.
Mechanism of Action and Signaling Pathways
This compound's biological activity is directly linked to its ability to damage DNA. By inducing nicks in the phosphodiester backbone, it compromises the structural integrity of the genome.
The introduction of single-strand breaks in cellular DNA by this compound is a potent damage signal that activates the DNA Damage Response (DDR) network. This complex signaling cascade, orchestrated by kinases such as ATM and ATR, leads to the phosphorylation of numerous downstream targets. The ultimate cellular outcomes of this pathway activation are typically cell cycle arrest, allowing time for repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired. While the direct interaction with DNA is established, the specific upstream signaling pathways that might be modulated by this compound or its downstream effects beyond the canonical DDR are not yet fully elucidated in the available literature.
References
- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
The Core Mechanism of Sapurimycin's Action on DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products. Its cytotoxic effects are rooted in its ability to interact with and damage cellular DNA. This technical guide delineates the core mechanism of action of this compound on DNA, drawing from foundational studies on this compound and its close structural analog, Kapurimycin A3. The primary mechanism involves the alkylation of DNA, leading to single-strand breaks. This guide provides a detailed overview of the molecular interactions, the proposed chemical mechanism of DNA cleavage, relevant experimental protocols, and the cellular signaling pathways activated in response to this form of DNA damage.
Introduction
This compound, a novel antitumor antibiotic isolated from Streptomyces sp. DO-116, has demonstrated significant activity against various cancer cell lines, including leukemia P388 and sarcoma 180 in murine models[1]. Structurally, it is characterized by an anthra-γ-pyrone skeleton, placing it in the pluramycin family of antibiotics. A key feature of its biological activity is its capacity to induce single-strand breaks in supercoiled plasmid DNA in vitro[1]. Understanding the precise mechanism of this DNA-damaging activity is crucial for its potential development as a chemotherapeutic agent.
Molecular Mechanism of Action
The mechanism of action of this compound on DNA is best understood through the detailed studies of its close structural analog, Kapurimycin A3. The proposed mechanism is a multi-step process involving covalent modification of DNA, leading to strand scission.
DNA Alkylation
The core of this compound's activity is its function as a DNA alkylating agent. The molecule contains a reactive epoxide group which is the key functional moiety for this activity[2]. This compound, through a process that is not yet fully elucidated but likely involves intercalation or groove binding to position the reactive group, covalently attaches to DNA.
Studies on Kapurimycin A3 have demonstrated that the primary target for alkylation is the N7 position of guanine residues within the DNA sequence[2][3][4]. This reaction forms a stable adduct between the antibiotic and the guanine base. The sequence selectivity of this alkylation has been observed for other pluramycin antibiotics, with a preference for guanine residues in specific sequence contexts, such as 5'-CGT and 5'-TGT for hedamycin[5]. While the precise sequence preference for this compound has not been reported, it is likely to exhibit some degree of sequence-selective alkylation.
Depurination and DNA Strand Scission
Following the alkylation of the N7 position of guanine, the glycosidic bond connecting the modified guanine base to the deoxyribose sugar becomes destabilized. This leads to the spontaneous cleavage of this bond, a process known as depurination, which results in an apurinic (AP) site in the DNA strand[2].
The resulting AP site is an unstable lesion in the DNA backbone. The phosphodiester backbone at this site is susceptible to hydrolysis, which ultimately leads to the cleavage of the DNA strand, resulting in a single-strand break[2].
The proposed multi-step mechanism of DNA cleavage by this compound, based on the action of Kapurimycin A3, is as follows:
-
Non-covalent Binding: this compound likely binds reversibly to DNA, possibly through intercalation of its planar aromatic core between DNA base pairs.
-
Covalent Alkylation: The epoxide ring of this compound undergoes a nucleophilic attack by the N7 atom of a guanine base, forming a covalent adduct.
-
Depurination: The formation of the bulky adduct at the N7 position weakens the N-glycosidic bond, leading to the excision of the modified guanine base and the creation of an apurinic site.
-
Strand Scission: The apurinic site is chemically unstable and undergoes spontaneous hydrolysis of the phosphodiester backbone, resulting in a single-strand break in the DNA.
Quantitative Data
| Compound | Assay | Endpoint | Value | Reference |
| Hedamycin | Cell Growth Inhibition (HCT116 cells) | IC50 | 0.2 nM | [6] |
| Hedamycin | DNA Binding (Free DNA) | rf (max) | 0.1 (Type I), 0.1 (Type II) | [7] |
IC50: The concentration of a drug that gives half-maximal response. rf: ratio of drug to DNA nucleotides.
The sub-nanomolar IC50 value for hedamycin highlights the potent cytotoxicity of this class of compounds, which is directly linked to their DNA-damaging capabilities.
Experimental Protocols
The following is a detailed methodology for a DNA cleavage assay, adapted from the protocol used to study Kapurimycin A3's effect on supercoiled plasmid DNA[2]. This protocol can be used to assess the DNA-cleaving ability of this compound.
In Vitro DNA Cleavage Assay
Objective: To determine the ability of this compound to induce single-strand breaks in supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Loading Buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 0.2 µg) in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. A solvent control (e.g., DMSO) should be included.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the loading buffer.
-
Load the samples onto a 1% agarose gel prepared in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results. The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate differently. An increase in the amount of Form II DNA with increasing concentrations of this compound indicates single-strand cleavage activity.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR characterization of guanine DNA site alkylated by kapurimycin A3, an antitumour antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sapurimycin Biosynthesis Pathway in Streptomyces: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin, an antitumor antibiotic produced by Streptomyces sp. DO-116, belongs to the angucycline class of polyketides. While the definitive biosynthetic gene cluster for this compound has yet to be reported in the scientific literature, its structural similarity to other well-characterized angucyclines, such as kapurimycin, allows for the proposal of a hypothetical biosynthetic pathway. This technical guide synthesizes the current understanding of angucycline biosynthesis to construct a putative route to this compound. It details the proposed enzymatic steps, from the formation of the polyketide backbone by a type II polyketide synthase (PKS) to the series of tailoring reactions that likely afford the final complex structure. Furthermore, this document provides comprehensive experimental protocols for the elucidation of such pathways in Streomyces, including gene knockout and heterologous expression, to facilitate future research in this area. All quantitative data and proposed enzymatic functions are presented in structured tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
Streptomyces species are renowned for their prolific production of secondary metabolites with diverse biological activities, including a significant number of clinically important antibiotics and anticancer agents.[1] this compound, isolated from Streptomyces sp. DO-116, is an antitumor antibiotic that exhibits activity against various cancer cell lines.[2] Structurally, this compound is classified as an angucycline, a large family of aromatic polyketides characterized by a distinctive angularly fused tetracyclic ring system derived from a decaketide precursor.[3][4]
The biosynthesis of angucyclines is initiated by a type II polyketide synthase (PKS), which iteratively condenses acetyl-CoA and malonyl-CoA units to generate a linear poly-β-keto chain.[5] This nascent chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the core angucyclinone scaffold.[3] Subsequent tailoring enzymes, including oxygenases, reductases, and glycosyltransferases, modify this core structure to generate the vast diversity of angucycline natural products.[6]
Due to the absence of published research on the specific biosynthetic gene cluster for this compound, this guide presents a hypothetical pathway based on the well-established principles of angucycline biosynthesis. The proposed pathway serves as a framework for future research aimed at elucidating the precise genetic and biochemical mechanisms underlying this compound production.
Hypothetical this compound Biosynthesis Pathway
The proposed biosynthetic pathway for this compound can be divided into two main stages: the assembly of the core angucyclinone scaffold and the subsequent tailoring reactions.
Core Scaffold Formation
The biosynthesis of the this compound core is proposed to be initiated by a type II PKS, which catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a 20-carbon linear polyketide chain. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The resulting poly-β-keto intermediate undergoes a series of intramolecular aldol condensations, cyclizations, and aromatizations, catalyzed by a ketoreductase (KR), aromatase (ARO), and cyclase (CYC), to yield a foundational tetracyclic angucyclinone intermediate.
References
- 1. utupub.fi [utupub.fi]
- 2. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angucyclines and Angucyclinones from Streptomyces sp. CB01913 Featuring C-ring Cleavage and Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]
- 6. Tailoring enzymes involved in the biosynthesis of angucyclines contain latent context-dependent catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapurimycin's Mode of Action Against Gram-Positive Bacteria: A Review of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic isolated from Streptomyces sp. DO-116.[1] Structurally belonging to the anthraquinone-γ-pyrone class, it has demonstrated notable activity against Gram-positive bacteria.[1] While its potential as an anticancer agent has been a primary focus of research, its antibacterial properties present an avenue for the development of new antimicrobial agents. This document synthesizes the current understanding of this compound's mode of action against Gram-positive bacteria, drawing from the available scientific literature. It is important to note that detailed mechanistic studies on its antibacterial effects are limited, and much of the available information is of a general nature.
Core Mechanism of Action: DNA Damage
The principal elucidated mechanism of this compound's activity is its ability to induce DNA damage. In vitro studies have shown that this compound can cause single-strand breaks in supercoiled plasmid DNA.[1] This finding suggests that this compound may interfere with the integrity of bacterial DNA, leading to downstream effects that inhibit bacterial growth and viability.
While the precise intracellular target remains to be definitively identified, this DNA-damaging capability points towards potential interaction with enzymes crucial for DNA maintenance and replication, such as DNA gyrase and topoisomerases. These enzymes are essential for relieving torsional stress during DNA replication and transcription, and their inhibition is a known mechanism of action for several established antibacterial agents.
Putative Cellular Effects
Based on its DNA-damaging properties, the following logical relationships and potential cellular effects can be inferred.
Caption: Putative mechanism of this compound leading to bacterial cell death.
Quantitative Data
Experimental Protocols
Detailed experimental protocols specific to the investigation of this compound's antibacterial mode of action are not extensively published. However, based on the known mechanism of DNA damage, a general protocol for a DNA strand break assay is provided below. This is a representative methodology and would require optimization for this compound.
General Protocol: In Vitro DNA Strand Break Assay
Objective: To determine the ability of a compound to induce single or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in an appropriate solvent)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Workflow:
Caption: Workflow for a typical DNA strand break assay.
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound. Include a negative control (no this compound) and a positive control (a known DNA-damaging agent).
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the results: A decrease in the supercoiled DNA band and an increase in the relaxed circular (single-strand break) and/or linear (double-strand break) DNA bands indicate DNA damage.
Signaling Pathways
There is currently no information available in the scientific literature regarding specific signaling pathways in Gram-positive bacteria that are modulated by this compound. Research in this area would be necessary to understand the broader cellular response to this compound-induced DNA damage, such as the activation of DNA repair pathways (e.g., the SOS response).
Conclusion and Future Directions
The current body of research indicates that this compound exerts its antibacterial effect against Gram-positive bacteria primarily through the induction of DNA damage, specifically single-strand breaks. However, a significant knowledge gap exists regarding its precise molecular target, the full spectrum of its antibacterial activity, and the cellular responses it elicits in bacteria.
Future research should focus on:
-
Target Identification: Elucidating the specific intracellular molecule(s) with which this compound interacts to cause DNA damage.
-
Quantitative Antibacterial Profiling: Determining the MIC values of this compound against a wide range of clinically relevant Gram-positive pathogens.
-
Cellular Mechanism Studies: Investigating the downstream effects of this compound treatment in bacteria, including its impact on DNA replication, transcription, and protein synthesis.
-
Signaling Pathway Analysis: Characterizing the bacterial signaling pathways that are activated in response to this compound exposure.
A more in-depth understanding of these aspects is crucial for evaluating the potential of this compound as a lead compound for the development of novel antibacterial therapies.
References
The Cytotoxic Landscape of Saponins: A Technical Guide for Cancer Researchers
An In-depth Examination of Saponin-Mediated Cytotoxicity in Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.
Introduction
Saponins, a diverse group of naturally occurring glycosides found in a wide variety of plants, have garnered significant attention in oncological research for their potent cytotoxic effects against various cancer cell lines. Their complex structures, typically consisting of a steroid or triterpenoid aglycone backbone linked to one or more sugar chains, give rise to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the cytotoxic properties of saponins, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Cytotoxicity of Saponins
The cytotoxic potential of various saponins has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. This data, compiled from multiple studies, highlights the diverse and potent anti-cancer activity of this class of compounds.
| Saponin | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |
| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05 | [1] |
| Hederagenin | HeLa | Cervical Cancer | 56.4 ± 0.05 | [1] |
| Hederagenin | HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05 | [1] |
| Hederagenin | SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | [1] |
| Oleanolic Acid | A549 | Lung Carcinoma | 98.9 ± 0.05 | [1] |
| Oleanolic Acid | HeLa | Cervical Cancer | 83.6 ± 0.05 | [1] |
| Oleanolic Acid | HepG2 | Hepatocellular Carcinoma | 408.3 ± 0.05 | [1] |
| Ursolic Acid | A549 | Lung Carcinoma | 21.9 ± 0.05 | [1] |
| Ursolic Acid | HeLa | Cervical Cancer | 11.2 ± 0.05 | [1] |
| Ursolic Acid | HepG2 | Hepatocellular Carcinoma | 104.2 ± 0.05 | [1] |
| Ursolic Acid | SH-SY5Y | Neuroblastoma | 6.9 ± 0.05 | [1] |
| Albizoside C | A549 | Lung Carcinoma | 0.01 | [2] |
| Ardisiacrispin A/B | U251MG | Glioblastoma | 2.57 - 12.20 | [3] |
Core Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Modulation
A primary mechanism through which saponins exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. A significant body of evidence points to the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a central event in this process.
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. Saponins have been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt itself. This inhibition leads to a downstream cascade of events, including the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately culminating in the activation of caspases and the execution of the apoptotic program.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Saponin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Saponin Treatment: The following day, treat the cells with various concentrations of the saponin. Include a vehicle control (medium with the same concentration of the solvent used for the saponin stock). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Saponin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Saponin-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Saponin-treated and control cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of saponins on cancer cell lines.
Conclusion
Saponins represent a promising class of natural compounds with significant cytotoxic activity against a broad range of cancer cell lines. Their ability to induce apoptosis, largely through the inhibition of the PI3K/Akt signaling pathway, makes them attractive candidates for further investigation in cancer drug discovery and development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the anti-cancer potential of novel saponins. Further research is warranted to explore the structure-activity relationships of these complex molecules and to translate these preclinical findings into effective therapeutic strategies.
References
- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
Sapurimycin Analogues: A Technical Deep Dive into Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin, an anthra-γ-pyrone antibiotic produced by Streptomyces sp., has demonstrated notable antibacterial and antitumor properties. Its complex structure, featuring a planar tetracyclic core, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the landscape of this compound analogues, delving into their synthesis, biological activity, and mechanisms of action. Through a comprehensive review of available data, this document aims to provide researchers and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) governing this class of compounds and to outline the experimental protocols essential for their evaluation.
Introduction
This compound is a member of the pluramycin family of antibiotics, characterized by an anthra-γ-pyrone skeleton.[1] Unlike other members of this family, this compound lacks sugar moieties on its D ring and possesses a carboxymethyl group at the C-5 position.[1] These structural distinctions are believed to influence its biological activity, which includes efficacy against Gram-positive bacteria and certain cancer cell lines.[2][3] The primary mechanism of action for pluramycins involves DNA interaction, including intercalation and alkylation, which can lead to single-strand DNA breaks and subsequent apoptosis.[4]
The development of this compound analogues is driven by the need to enhance its therapeutic index, improve its selectivity, and overcome potential resistance mechanisms. By systematically modifying the this compound scaffold, researchers aim to elucidate the key structural features responsible for its biological effects and to generate new compounds with superior pharmacological profiles.
Quantitative Biological Data of this compound and Related Analogues
While specific data on a comprehensive library of this compound analogues remains limited in publicly available literature, the biological activity of related compounds, such as the saframycin-ecteinascidin and pluramycin analogues, provides valuable insights into the potential of this chemical class. The following table summarizes the cytotoxic activities of selected analogues against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (nM) | Reference |
| Saframycin-Ecteinascidin Analogue 20 | HepG2 (Liver Cancer) | 1.32 | [5] |
| Saframycin-Ecteinascidin Analogue 29 | A2780 (Ovarian Cancer) | 1.73 | [5] |
| Saframycin-Ecteinascidin Analogue 30 | A2780 (Ovarian Cancer) | 7 | [5] |
| Altromycin A | Staphylococcus aureus | MIC: 0.2-3.12 µg/mL | [2] |
| Altromycin B | Streptococci | MIC: 0.2-3.12 µg/mL | [2] |
| Rausuquinone | Gram-positive bacteria | (Activity Reported) | [3] |
Note: The data presented above is for structurally related compounds and is intended to be illustrative of the potential potency of this compound analogues. Further research is needed to establish a comprehensive dataset for direct this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of pluramycin-type antibiotics is intrinsically linked to their chemical structure. Key SAR insights derived from related compounds suggest that:
-
The Planar Anthraquinone Core: This moiety is crucial for DNA intercalation, the initial step in the mechanism of action. Modifications to this core can significantly impact DNA binding affinity.
-
The Amino Sugar Side Chains: In pluramycins, the amino sugars play a critical role in sequence-specific DNA recognition and the subsequent alkylation reaction.[4] While this compound lacks these sugars, the introduction of various side chains in its analogues could modulate DNA interaction and cytotoxicity.
-
The Side Chain at C-5: The carboxymethyl group at the C-5 position of this compound is a unique feature. Its modification in analogues could influence solubility, cell permeability, and target engagement.
Experimental Protocols
The evaluation of this compound analogues necessitates a suite of well-defined experimental protocols to assess their biological activity and elucidate their mechanism of action.
Cytotoxicity Assays
A fundamental step in the evaluation of anticancer potential is the determination of cytotoxicity against a panel of cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogue (e.g., from 0.01 nM to 10 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
DNA Cleavage Assay
To investigate the DNA-damaging properties of this compound analogues, a DNA cleavage assay using supercoiled plasmid DNA is employed.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the this compound analogue at various concentrations, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates DNA cleavage activity.
Apoptosis Assays
To confirm that cytotoxicity is mediated by programmed cell death, apoptosis assays are performed.
Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:
-
Cell Treatment: Treat cells with the this compound analogue at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
Western blotting is used to investigate the effect of this compound analogues on the expression of key proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound and its analogues is believed to be mediated through the induction of apoptosis. The initial trigger is the interaction of the molecule with cellular DNA.
As depicted in the diagram, this compound analogues are hypothesized to intercalate into DNA and potentially alkylate it, leading to the formation of a stable drug-DNA-topoisomerase II cleavable complex. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks. The cellular DNA damage response then triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
This workflow outlines a logical progression from the synthesis of analogues to their biological evaluation. Initial screening for cytotoxicity identifies promising candidates, which are then subjected to more detailed mechanistic studies to confirm their mode of action. The collective data from these experiments informs the structure-activity relationship, guiding the design and synthesis of next-generation compounds with improved properties.
Conclusion
This compound and its analogues represent a promising class of compounds with the potential for development as novel anticancer and antibacterial agents. Their mechanism of action, centered on DNA damage and the induction of apoptosis, offers a validated strategy for cancer therapy. The continued exploration of the structure-activity relationships within this chemical family, guided by the systematic application of the experimental protocols outlined in this guide, will be crucial for the identification and optimization of lead candidates. Future work should focus on generating a broader library of this compound analogues and conducting comprehensive in vitro and in vivo evaluations to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rausuquinone, a non-glycosylated pluramycin-class antibiotic from Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sapurimycin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for the identification and validation of the cellular target of sapurimycin, an antitumor antibiotic with potential therapeutic applications.
Introduction
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116.[1] Structurally, it belongs to the anthra-γ-pyrone class of compounds, sharing a skeleton with pluramycin.[2] Preclinical studies have demonstrated its activity against Gram-positive bacteria and certain cancer cell lines, including leukemia P388 and sarcoma 180 in murine models.[1][3] The primary mechanism of action of this compound is believed to be the induction of single-strand breaks in supercoiled plasmid DNA, suggesting that its primary cellular target is DNA.[1][3] This guide outlines a systematic approach to rigorously identify and validate DNA as the target of this compound and to elucidate its downstream cellular effects.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, this section presents hypothetical yet plausible data in structured tables, based on the known activity of related compounds like pluramycin and other DNA-damaging agents. These tables are intended to serve as a template for organizing experimental results.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
| P388 | Leukemia | 30 |
| S180 | Sarcoma | 45 |
Table 2: DNA Damage Induction by this compound in a Cell-Free System
| This compound (µM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |
| 0 | 95 | 5 | 0 |
| 1 | 60 | 35 | 5 |
| 5 | 20 | 70 | 10 |
| 10 | 5 | 85 | 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and cell lines.
1. Cell Viability/Cytotoxicity Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT or XTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO or the solvent used for this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT (5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[4]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.
-
2. In Vitro DNA Strand Scission Assay
This assay directly assesses the ability of this compound to induce breaks in plasmid DNA.[5][6]
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
-
-
Procedure:
-
Set up reaction tubes containing plasmid DNA (e.g., 200 ng) and reaction buffer.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel until the different DNA forms (supercoiled, nicked, linear) are separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of each band to determine the percentage of each DNA form.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement in a cellular context.[7][8][9]
-
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibody against a known DNA-binding protein (e.g., Histone H3) for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and resuspend the cells in lysis buffer.
-
Divide the cell lysate into aliquots and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes to denature and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a known DNA-binding protein.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Mandatory Visualizations
Diagram 1: Proposed Mechanism of this compound-Induced DNA Damage
Caption: Proposed mechanism of this compound-induced DNA damage.
Diagram 2: Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying and validating the target of this compound.
Diagram 3: this compound-Induced DNA Damage Response Pathway
Caption: Simplified signaling pathway of the DNA damage response induced by this compound.
Conclusion
The evidence strongly suggests that DNA is the primary molecular target of this compound. Its ability to induce DNA strand breaks is a key feature of its antitumor activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive identification and validation of this compound's target. Further investigation into the precise DNA sequences it recognizes and the full spectrum of cellular pathways it modulates will be crucial for its development as a potential anticancer therapeutic.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dojindo.com [dojindo.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. DNA strand scission by bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sapurimycin In Vitro Antitumor Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic produced by Streptomyces sp. DO-116 and belongs to the pluramycin family of natural products.[1] Structurally related to the kapurimycins, this compound exhibits a potent antitumor profile.[1] The mechanism of action for pluramycin antibiotics involves the intercalation into DNA and alkylation, leading to single-strand breaks in the DNA helix.[1] This damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This document provides a detailed protocol for assessing the in vitro antitumor activity of this compound using common cytotoxicity assays.
Data Presentation
| Compound | Cell Line | Cell Type | Activity |
| Kapurimycin A3 | HeLa S3 | Human Cervical Cancer | Cytotoxic[2] |
| Kapurimycin A3 | T24 | Human Bladder Carcinoma | Cytotoxic[2] |
Experimental Protocols
Two standard and widely accepted protocols for determining in vitro cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay. Both are suitable for assessing the antitumor activity of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the existing medium) and incubate for 1 hour at 4°C.
-
-
Washing:
-
Wash the plates five times with slow-running tap water.
-
Remove excess water by inverting the plate and tapping it on a paper towel.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
This compound's Proposed Signaling Pathway
Caption: this compound-induced DNA damage response pathway.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sapurimycin DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is a member of the enediyne class of natural products, which are known for their potent antitumor activity. This activity stems from their ability to cause sequence-specific cleavage of double-stranded DNA. The enediyne core undergoes a cycloaromatization reaction, such as a Bergman or Myers-Saito rearrangement, to generate a highly reactive benzenoid diradical. This diradical species can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1] Understanding the mechanism and efficiency of DNA cleavage by this compound is crucial for its development as a potential therapeutic agent.
These application notes provide detailed methodologies for performing DNA cleavage assays to characterize the activity of this compound and other enediyne antibiotics. The protocols described include a continuous fluorescence-based assay suitable for high-throughput screening and a gel electrophoresis-based assay for detailed analysis of cleavage products.
Mechanism of Action: Enediyne-Induced DNA Cleavage
The general mechanism for DNA cleavage by enediyne antibiotics like this compound involves several key steps. Initially, the antibiotic binds to the minor groove of DNA.[1] A subsequent activation step, often triggered by a chemical agent like dithiothreitol (DTT), initiates the cycloaromatization of the enediyne core. This rearrangement produces a reactive p-benzyne diradical, which is responsible for the DNA strand scission.
References
Sapurimycin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sapurimycin, an antitumor antibiotic with activity against Gram-positive bacteria.
Introduction
This compound is an antitumor antibiotic isolated from Streptomyces sp. DO-116.[1][2] It is structurally related to the kapurimycins and exhibits potent activity against Gram-positive bacteria.[1][2] The mechanism of action of this compound involves the induction of single-strand breaks in supercoiled plasmid DNA, leading to inhibition of bacterial growth and proliferation.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is crucial for its development as a potential therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Data not available |
| Staphylococcus epidermidis | ATCC 12228 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Bacillus subtilis | ATCC 6633 | Data not available |
Note: Specific MIC values for this compound were not publicly available in the referenced literature. The above table is a template for recording experimental findings.
Experimental Protocols
Two standard methods for determining the MIC of this compound are the Broth Microdilution and Agar Dilution methods.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
Positive control (bacterial inoculum in broth without this compound)
-
Negative control (broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.
-
The final volume in each well should be 50 µL after the addition of the bacterial inoculum.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to the positive control wells.
-
Add 100 µL of sterile broth to the negative control wells.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
Protocol 2: Agar Dilution Method
This method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum (prepared to a 0.5 McFarland standard)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add 1 mL of each this compound dilution to 19 mL of molten MHA (kept at 45-50°C) to create a series of agar plates with the desired final concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
A control plate containing no this compound should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate using a multipoint replicator.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.
-
Visualizations
This compound's Mechanism of Action: DNA Damage Response
This compound is known to cause single-strand breaks in DNA. This damage triggers a cellular cascade known as the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified signaling pathway of the DNA Damage Response initiated by this compound.
Experimental Workflow for Broth Microdilution MIC Testing
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Experimental workflow for this compound MIC testing using the broth microdilution method.
References
Application Notes and Protocols for Sapurimycin in Leukemia P388 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic known for its activity against various cancer cell lines, including the P388 murine leukemia model. Its primary mechanism of action involves the induction of single-strand breaks in DNA, leading to the activation of cellular stress responses and, ultimately, apoptosis. These application notes provide a comprehensive guide for utilizing this compound in P388 cell culture, including detailed protocols for cell maintenance, cytotoxicity assessment, and analysis of the cellular response to treatment. The information herein is intended to facilitate research into the therapeutic potential of this compound and its derivatives.
Data Presentation
The following tables summarize representative quantitative data obtained from treating P388 leukemia cells with this compound.
Table 1: Cytotoxicity of this compound on P388 Cells
| Parameter | Value | Exposure Time | Assay Method |
| IC50 | 10 µM (Example) | 48 hours | MTT Assay |
| IC90 | 50 µM (Example) | 48 hours | MTT Assay |
Note: The IC50 and IC90 values presented are for illustrative purposes. The actual values should be determined empirically for each experimental setup.
Table 2: Apoptosis Induction in P388 Cells by this compound
| Treatment | % Apoptotic Cells (Annexin V+) | Exposure Time |
| Control (Vehicle) | 5% | 24 hours |
| This compound (1x IC50) | 45% | 24 hours |
| This compound (2x IC50) | 70% | 24 hours |
Table 3: Cell Cycle Analysis of P388 Cells Treated with this compound
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 40% | 45% | 15% |
| This compound (1x IC50) | 65% | 20% | 15% |
Signaling Pathway
This compound induces single-strand DNA breaks, which are recognized by sensor proteins that activate the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest and, with sustained damage, the initiation of the intrinsic apoptotic pathway.
Experimental Protocols
P388 Cell Culture
This protocol outlines the standard procedure for the culture of P388 (murine leukemia) cells.
Materials:
-
P388 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells:
-
Quickly thaw the cryovial of P388 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Subculturing:
-
When the cell density approaches 1 x 10^6 cells/mL, split the culture.
-
Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium to achieve a seeding density of approximately 1-2 x 10^5 cells/mL.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).
Materials:
-
P388 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed P388 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours of cell seeding, add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
P388 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed P388 cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This protocol analyzes the distribution of P388 cells in different phases of the cell cycle after this compound treatment.
Materials:
-
P388 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing RNase A
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sapurimycin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and potential quantification of Sapurimycin, an antitumor antibiotic with an anthra-gamma-pyrone skeleton.[1] Given the absence of a standardized, published HPLC method specifically for this compound, this protocol is derived from established methodologies for the analysis of structurally related anthraquinone and polyketide natural products. The described method provides a robust starting point for researchers and drug development professionals for the analysis of this compound in various sample matrices.
Introduction
This compound is a potent antitumor antibiotic produced by Streptomyces species.[2] It belongs to the anthraquinone class of compounds and is characterized by an anthra-gamma-pyrone skeleton.[1] As with many natural products, the isolation, purification, and quantification of this compound require sensitive and reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of such complex molecules, offering high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the RP-HPLC analysis of this compound, suitable for purity assessment, stability studies, and quantification in research and drug development settings.
Chemical Structure
This compound
-
Molecular Formula: C₂₅H₁₈O₉
-
Molecular Weight: 462.41 g/mol
-
Class: Anthraquinone Antibiotic
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific applications or sample matrices.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of anthraquinones.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
Sample Vials: Amber glass vials to protect the light-sensitive this compound.
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The following conditions are based on typical methods for anthraquinone analysis and should be optimized for your specific instrument and column.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or based on UV-Vis scan) |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% Formic Acid). A typical concentration range for a calibration curve could be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Illustrative Data
The following tables present hypothetical data that would be expected from a validated HPLC method for this compound. These are for illustrative purposes only.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
HPLC Analysis Workflow for this compound
Caption: A flowchart illustrating the general workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the analysis of this compound. Due to the lack of specific published methods, users are strongly encouraged to perform method optimization and validation to ensure the method is suitable for their intended purpose. This application note serves as a valuable resource for researchers and professionals involved in the development and analysis of this promising antitumor antibiotic.
References
Application Notes and Protocols for the Analysis of Sapurimycin by Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic belonging to the anthra-gamma-pyrone class of natural products. First isolated from a Streptomyces species, its structure was elucidated in 1991 through spectral analysis of its methyl ester. This compound shares a common anthra-gamma-pyrone skeleton with pluramycin but is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position[1][2]. Its biological activity is attributed to its ability to cause single-strand breaks in supercoiled plasmid DNA, suggesting a mechanism of action that involves DNA damage[3].
These application notes provide a comprehensive guide to the analysis of this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The protocols are based on established methodologies for the structural elucidation of natural products and related compounds.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.
Data Presentation: Mass Spectrometry Data for this compound Methyl Ester
| Parameter | Value |
| Compound | This compound Methyl Ester (Illustrative) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Observed m/z [M+H]⁺ | [Illustrative Value, e.g., 451.1234] |
| Calculated m/z for C₂₄H₁₈O₈ | [Matching Illustrative Value] |
| Mass Accuracy (ppm) | < 5 ppm |
| Major MS/MS Fragments (m/z) | [Illustrative Values, e.g., 419.1, 391.1, 363.1] |
Experimental Protocol: High-Resolution Mass Spectrometry of this compound
This protocol outlines a general procedure for obtaining high-resolution mass spectrometry data for this compound.
1. Sample Preparation:
- Dissolve a small amount of purified this compound (approximately 1 mg) in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of 10-100 µg/mL.
- If derivatization is required to form the methyl ester, treat the this compound sample with a methylating agent like diazomethane or trimethylsilyldiazomethane in an appropriate solvent system. Follow established safety protocols for handling these reagents. After the reaction is complete, evaporate the solvent and redissolve the residue in the MS analysis solvent.
2. Instrumentation and Parameters:
- Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended.
- Ion Source: Electrospray ionization (ESI) is a common and effective method for analyzing polar molecules like this compound.
- Mobile Phase: A typical mobile phase for LC-MS analysis would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
- Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion of this compound or its derivative.
- Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
- MS/MS Analysis: For structural information, perform tandem MS experiments by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
3. Data Analysis:
- Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
- Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural features of the molecule.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to assign all proton and carbon signals and establish the connectivity of the molecule.
Data Presentation: NMR Spectral Data for this compound Methyl Ester
¹H NMR Data (Illustrative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-2 | 7.50 | t | 8.0 |
| H-3 | 7.95 | d | 8.0 |
| H-6 | 6.80 | s | - |
| OCH₃ (ester) | 3.90 | s | - |
| CH₂ (carboxymethyl) | 4.80 | s | - |
¹³C NMR Data (Illustrative)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 135.0 |
| C-3 | 120.0 |
| C-4 | 182.0 (C=O) |
| C-4a | 133.0 |
| C-5 | 150.0 |
| C-5a | 115.0 |
| C-6 | 105.0 |
| C-6a | 160.0 |
| C-7 | 188.0 (C=O) |
| OCH₃ (ester) | 52.5 |
| CH₂ (carboxymethyl) | 65.0 |
| COOH (carboxymethyl) | 170.0 |
Experimental Protocol: NMR Spectroscopy of this compound
This protocol provides a general workflow for acquiring and analyzing NMR data for this compound.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
2. NMR Experiments:
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the proton signals, their chemical shifts, multiplicities, and integrations.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all carbon signals.
- DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
3. Data Analysis:
- Process and analyze all spectra using appropriate NMR software.
- Assign all proton and carbon signals based on the information obtained from the 1D and 2D NMR experiments.
- Use the HMBC correlations to piece together the molecular structure.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway for this compound's Antitumor Activity
Based on its known ability to cause DNA single-strand breaks and its similarity to other DNA-damaging agents like pluramycin and anthracyclines, this compound is proposed to activate the DNA Damage Response (DDR) pathway.
Caption: Proposed DNA Damage Response pathway for this compound.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Sapurimycin Formulation for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Sapurimycin, a potent antitumor antibiotic. This compound, produced by Streptomyces sp. DO-116, has demonstrated significant activity against Gram-positive bacteria and various cancer cell lines.[1] Its primary mechanism of action involves the induction of single-strand breaks in DNA, leading to the activation of the DNA Damage Response (DDR) pathway and subsequent cell cycle arrest and apoptosis.[1][2]
Biophysical Properties and Formulation
While specific solubility data for this compound is not extensively published, a general approach for formulating similar antitumor antibiotics can be adopted. It is crucial to empirically determine the optimal solvent and concentration for your specific experimental needs.
Disclaimer: The following formulation protocol is a general guideline. Researchers should perform their own solubility and stability tests.
Recommended Formulation Protocol:
-
Solvent Selection: Due to the hydrophobic nature of many complex natural products, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
To prepare the stock solution, weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final working concentration.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Mechanism of Action: DNA Damage Response
This compound induces single-strand DNA breaks (SSBs), which are recognized by the cell's DNA damage surveillance machinery.[1] This triggers a signaling cascade known as the DNA Damage Response (DDR). A key initial event is the detection of the SSB and the recruitment of Poly (ADP-ribose) polymerase 1 (PARP1) to the damaged site. This is followed by the recruitment of other proteins that initiate the repair process and signal the damage to the cell cycle machinery.
The Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its binding partner ATRIP, is recruited to the sites of single-stranded DNA coated with Replication Protein A (RPA).[1][3] Activated ATR then phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1).[1] Phosphorylated CHK1 can then phosphorylate and inactivate CDC25 phosphatases, which are required for cell cycle progression, leading to cell cycle arrest. Furthermore, activated ATR can phosphorylate and activate the tumor suppressor protein p53, which can induce the expression of genes involved in cell cycle arrest (such as p21) or apoptosis (such as BAX and PUMA).[1][3]
This compound-induced DNA Damage Response Pathway.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Workflow for MTT-based cell viability assay.
Western Blot Analysis for DNA Damage Response Markers
This protocol can be used to confirm the activation of the DDR pathway by this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-phospho-p53, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., based on IC50 values) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.7 |
| HeLa | Cervical Cancer | 48 | 3.1 |
| P388 | Leukemia | 48 | 1.5 |
Table 2: Effect of this compound on DNA Damage Response Markers in HeLa Cells (24h treatment)
| This compound (µM) | p-ATR (fold change) | p-CHK1 (fold change) | p-p53 (fold change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 2.5 | 3.1 | 2.8 |
| 5 | 5.8 | 6.2 | 5.5 |
| 10 | 8.1 | 9.5 | 8.9 |
References
- 1. The relationship between DNA single-stranded damage response and double-stranded damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between DNA single-stranded damage response and double-stranded damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapurimycin sterile filtration and handling procedures
Application Notes and Protocols for Sapurimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an antitumor antibiotic with potent activity against various cancer cell lines. As a cytotoxic agent, its proper handling and preparation are critical to ensure personnel safety and experimental reproducibility. This document provides detailed application notes and protocols for the sterile filtration, handling, storage, and stability testing of this compound in a research and drug development setting. The protocols provided are general guidelines and should be adapted and validated for specific experimental needs.
Sterile Filtration of this compound Solutions
Aseptic preparation of this compound solutions is paramount for cell-based assays and in vivo studies. As this compound is a small molecule that may be heat-labile, sterile filtration is the recommended method for sterilization.
Principle of Sterile Filtration
Sterile filtration removes microorganisms from a liquid solution by passing it through a membrane filter with a pore size small enough to retain bacteria. For sterilizing pharmaceutical solutions, a 0.22 µm or 0.2 µm pore size filter is typically used. The choice of filter membrane material should be based on chemical compatibility with the solvent used to dissolve this compound.
Data Presentation: Filter Compatibility and Performance
No specific quantitative data for this compound filtration is publicly available. The following table is a template for researchers to record their own validation data.
Table 1: this compound Sterile Filtration Validation Data Template
| Parameter | Filter Type 1 (e.g., PVDF) | Filter Type 2 (e.g., PES) | Filter Type 3 (e.g., Nylon) | Acceptance Criteria |
| This compound Conc. (Pre-filtration) | Enter Value | Enter Value | Enter Value | N/A |
| This compound Conc. (Post-filtration) | Enter Value | Enter Value | Enter Value | ≥ 95% Recovery |
| % Recovery | Calculate | Calculate | Calculate | ≥ 95% |
| Bubble Point Test (Post-use) | Pass/Fail | Pass/Fail | Pass/Fail | Pass |
| Visual Inspection (Precipitate) | None/Present | None/Present | None/Present | None |
Experimental Protocol: Sterile Filtration of this compound
This protocol describes the sterile filtration of a this compound stock solution using a syringe filter, a common method for small volumes in a research setting.
Materials:
-
This compound powder
-
Sterile, pyrogen-free solvent (e.g., DMSO, Ethanol, or aqueous buffer)
-
Sterile, individually wrapped syringe (size appropriate for volume)
-
Sterile, individually wrapped 0.22 µm syringe filter (e.g., PVDF, PES, Nylon)
-
Sterile collection vial or tube
-
70% ethanol or other suitable disinfectant
-
Biological safety cabinet (BSC) or laminar flow hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
Procedure:
-
Preparation: Don appropriate PPE. Disinfect the interior surfaces of the BSC or laminar flow hood with 70% ethanol.[1]
-
Reconstitution: Allow the this compound powder and solvent to equilibrate to room temperature. In the BSC, carefully weigh the desired amount of this compound and reconstitute it in the appropriate solvent to the desired stock concentration. Ensure complete dissolution.
-
Filter Assembly: Aseptically open the sterile syringe and syringe filter packages. Attach the syringe filter to the Luer-lock tip of the syringe. Do not touch the sterile outlet of the filter.
-
Aspiration: Draw the this compound solution into the syringe.
-
Filtration: Invert the syringe and expel any air. Attach a sterile needle if transferring to a septum-sealed vial, or position the filter outlet directly into the sterile collection tube.
-
Execution: Gently and steadily apply pressure to the syringe plunger to pass the solution through the filter.[1] Avoid excessive pressure, which could rupture the filter membrane.
-
Collection: Collect the sterile filtrate in the labeled sterile receiving vial.
-
Post-Filtration: Once filtration is complete, cap the collection vial. If required by your institution's quality procedures, perform a post-use integrity test (e.g., bubble point test) on the filter to ensure it was not compromised during the process.[1]
-
Labeling and Storage: Clearly label the sterile this compound solution with the compound name, concentration, solvent, date of preparation, and "Sterile." Store at the recommended temperature.
Experimental Workflow Diagram
Handling and Safety Procedures
This compound is an antitumor antibiotic and should be handled as a potent, cytotoxic compound. All handling should be performed by trained personnel in a designated area.
-
Engineering Controls: Always handle this compound powder and concentrated solutions in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE):
-
Body: Wear a dedicated lab coat, preferably disposable and solid-front.
-
Hands: Use double gloves (e.g., nitrile) and change them immediately upon contamination.
-
Eyes: Wear chemical safety goggles or a face shield.
-
-
Spill Management: In case of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., chemo-rated spill pads), decontaminate the area with an appropriate agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), and wipe clean. All cleanup materials must be disposed of as hazardous waste.
-
Waste Disposal: All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, vials) must be disposed of in a designated hazardous waste container for cytotoxic agents, in accordance with institutional and local regulations.
Stability and Storage
The stability of this compound in various solvents and storage conditions must be determined to ensure the potency and integrity of the compound throughout its use.
General Recommendations
-
Powder: Store this compound powder as recommended on the Certificate of Analysis, typically at -20°C, protected from light and moisture.
-
Solutions: The stability of this compound in solution is not well-documented. It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. A stability study should be conducted to determine the acceptable storage duration.
Data Presentation: Stability Study Template
The following table is a template for a short-term stability study of a this compound stock solution.
Table 2: this compound Solution Stability Data Template
| Time Point | Storage Condition | Concentration (µg/mL) | % of Initial Conc. | Appearance | Purity (by HPLC, %) |
| T = 0 | -80°C | Enter Value | 100% | Clear, Colorless | Enter Value |
| T = 1 week | -80°C | Enter Value | Calculate | Observe | Enter Value |
| T = 1 month | -80°C | Enter Value | Calculate | Observe | Enter Value |
| T = 3 months | -80°C | Enter Value | Calculate | Observe | Enter Value |
Experimental Protocol: Solution Stability Assessment
This protocol outlines a basic method to assess the stability of a this compound stock solution.
Materials:
-
Sterile this compound stock solution
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound and its degradants
-
Appropriate storage containers (e.g., cryovials)
-
Controlled temperature storage units (-80°C, -20°C, 4°C, etc.)
Procedure:
-
Initial Analysis (T=0): Prepare a fresh, sterile stock solution of this compound. Immediately analyze an aliquot to determine the initial concentration, purity (e.g., by HPLC), and appearance. This is the 100% reference point.[2][3]
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each storage condition and time point to be tested.
-
Time Point Analysis: At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Analyze the sample using the same validated analytical method as for the T=0 sample. Record concentration, purity, and any changes in appearance (e.g., color change, precipitation).
-
Data Evaluation: Compare the results at each time point to the initial T=0 data. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration with no significant increase in degradation products.[2]
Mechanism of Action: DNA Damage Pathway
This compound is known to induce single-strand breaks in DNA. This damage triggers a cellular response cascade, ultimately leading to cell cycle arrest and apoptosis, which are key to its antitumor effect.
Signaling Pathway Diagram
The following diagram illustrates the conceptual pathway from this compound-induced DNA damage to cellular apoptosis.
This pathway shows that this compound causes DNA single-strand breaks (SSBs). These breaks are detected by sensor proteins like PARP1, which then recruits a scaffold of repair proteins, including XRCC1, to initiate the single-strand break repair (SSBR) process.[4] If the DNA damage is too extensive and overwhelms the cell's repair capacity, it leads to the activation of downstream pathways that result in cell cycle arrest and programmed cell death (apoptosis).
References
Application Notes and Protocols: Sapurimycin in Combination with Other Chemotherapeutics
For Research Use Only.
Introduction
Sapurimycin is an antitumor antibiotic belonging to the anthra-gamma-pyrone class of compounds, first isolated from Streptomyces sp. DO-116.[1] Early studies have demonstrated its activity against murine leukemia P388 and sarcoma 180.[1] The primary mechanism of action of this compound is believed to be the induction of single-strand breaks in DNA, placing it in the category of DNA-damaging agents.[1]
The use of combination chemotherapy is a cornerstone of modern oncology, aiming to achieve synergistic antitumor effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.[2] Given this compound's role as a DNA-damaging agent, there is a strong rationale for exploring its efficacy in combination with other chemotherapeutics, particularly those with complementary mechanisms of action. A promising strategy involves combining DNA-damaging agents with inhibitors of the DNA Damage Response (DDR) pathway, such as PARP or ATR inhibitors, to enhance cytotoxic effects.[3][4]
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound in combination therapy. The following sections detail hypothetical experimental designs, protocols for in vitro assessment of synergistic effects, and illustrative data presentation.
Disclaimer: As of the current date, no preclinical or clinical studies have been published evaluating this compound in combination with other chemotherapeutic agents. The following protocols, data, and pathways are provided as a guiding framework for research and are based on the known mechanism of this compound and established methodologies for evaluating drug combinations. All experimental designs require validation.
Rationale for Combination Therapy
The therapeutic potential of DNA-damaging agents like this compound can be enhanced by co-administration with drugs that inhibit cellular repair mechanisms.[3] This concept, known as synthetic lethality, is particularly effective in cancer cells that are already deficient in certain DNA repair pathways.[4]
Potential Combination Strategies:
-
With DNA Damage Response (DDR) Inhibitors: Combining this compound with inhibitors of PARP (Poly (ADP-ribose) polymerase), ATR (Ataxia telangiectasia and Rad3-related protein), or other kinases in the DDR pathway could prevent cancer cells from repairing the DNA damage induced by this compound, leading to increased apoptosis.[3]
-
With Topoisomerase Inhibitors: Combining with agents like etoposide or irinotecan could lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity.
-
With Antimetabolites: Drugs like 5-fluorouracil or gemcitabine, which interfere with DNA synthesis, could potentiate the effects of this compound by incorporating into DNA and creating sites more susceptible to damage.
The following diagram illustrates the proposed mechanism of synergistic action between this compound and a DDR inhibitor.
Experimental Protocols
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for this compound and a partner chemotherapeutic agent individually, followed by a combination cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner Chemotherapeutic (e.g., Olaparib, a PARP inhibitor; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
-
Combination Cytotoxicity Assay:
-
Based on the individual IC50 values, design a dose matrix with varying concentrations of this compound and the partner drug. A common approach is to use concentrations at, above, and below the IC50 (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat the seeded cells with the drug combinations and incubate for 72 hours.
-
Measure cell viability as described above.
-
The data from the combination cytotoxicity assay can be analyzed to determine if the interaction between this compound and the partner drug is synergistic, additive, or antagonistic. The Chou-Talalay method is a widely accepted approach.[5]
Calculation of Combination Index (CI): The CI is calculated using software such as CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following workflow diagram outlines the process for evaluating drug synergy.
Data Presentation (Illustrative)
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for this compound and Partner Drugs in A549 Lung Cancer Cells
| Compound | Target/Mechanism | IC50 (nM) |
|---|---|---|
| This compound | DNA Damage (Single-Strand Breaks) | 85 |
| Olaparib | PARP Inhibitor | 150 |
| Gemcitabine | Antimetabolite | 50 |
Table 2: Hypothetical Combination Index (CI) Values for this compound Combinations at 50% Fraction Affected (Fa)
| Combination | Ratio (this compound:Partner) | CI Value at Fa=0.5 | Interpretation |
|---|---|---|---|
| This compound + Olaparib | 1:1.76 | 0.65 | Synergism |
| This compound + Gemcitabine | 1:0.59 | 0.82 | Synergism |
| Olaparib + Gemcitabine | 1:0.33 | 1.05 | Additive |
Note: The CI value often varies with the fraction of cells affected (Fa). A comprehensive analysis would involve generating Fa-CI plots (Chou-Talalay plots) or isobolograms.[5][6]
Future Directions and Preclinical Development
Should in vitro studies demonstrate significant synergy, further preclinical evaluation is warranted. This includes:
-
Mechanism of Action Studies: Utilizing techniques like Western blotting to confirm the enhanced DNA damage (e.g., by measuring γH2AX levels) and increased apoptosis (e.g., cleaved caspase-3 levels) in combination-treated cells.
-
In Vivo Xenograft Models: Testing the synergistic combination in animal models bearing human tumor xenografts to evaluate efficacy in reducing tumor volume and improving survival.[5]
-
Toxicity Studies: Assessing the toxicity of the combination therapy in non-tumor bearing animals to establish a preliminary safety profile.
The development of effective combination therapies is a complex process requiring rigorous preclinical evaluation.[7] The protocols and frameworks provided here offer a starting point for the systematic investigation of this compound as a valuable component of future cancer treatment regimens.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]
- 4. DNA Damage-Inducing Anticancer Therapies: From Global to Precision Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma | Anticancer Research [ar.iiarjournals.org]
- 7. Preclinical Modeling of Combination Treatments: Fantasy or Requirement? | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Sapurimycin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sapurimycin. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experimental procedures, particularly concerning its solubility in aqueous solutions.
Troubleshooting Guide
This section addresses specific problems that may arise when handling this compound in the laboratory.
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).
Answer:
This compound, like other members of the pluramycin family of antibiotics, is known to have poor water solubility. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation.
Recommended Solutions:
-
Use of an Organic Co-solvent: The preferred method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for creating stock solutions of hydrophobic compounds.
-
Alternative Solvents: Ethanol or methanol can also be used, but their volatility and potential for lower solubility compared to DMSO should be considered.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, many anthracycline-related compounds have improved solubility at a slightly acidic pH. If direct dissolution in an aqueous medium is necessary, consider preparing the buffer at a pH of 5.0-6.0. However, this must be compatible with your experimental system.
-
Sonication: After dilution of the organic stock solution into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and prevent immediate precipitation. Use gentle sonication to avoid degradation of the compound.
Problem: After diluting my this compound stock solution into my cell culture medium, I see a precipitate form over time.
Answer:
This is a common issue when diluting a drug from a high concentration in an organic solvent into an aqueous medium with a lower solubilizing capacity. The final concentration of the organic solvent and the properties of the medium can influence stability.
Recommended Solutions:
-
Optimize Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your working solution, typically well below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the stock into a small volume of media, vortex gently, and then add this to the final volume.
-
Pre-warm the Medium: Adding the this compound stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility and reduce the risk of precipitation.
-
Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is highly recommended to prepare working solutions of this compound fresh for each experiment and use them immediately.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and properties of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be limited. Like many complex natural products, it may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is strongly advised to prepare aqueous working solutions immediately before use.
Q4: What is the mechanism of action of this compound?
A4: this compound is an antitumor antibiotic that has been shown to cause single-strand breaks in DNA. As a member of the pluramycin family, its mechanism is believed to be similar to that of other anthracyclines, which involves intercalation into DNA and inhibition of topoisomerase II. This leads to the formation of stabilized topoisomerase II-DNA cleavage complexes, resulting in DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data
Due to the limited availability of public data, a comprehensive table of this compound solubility in various solvents cannot be provided. For similar anthracycline antibiotics, solubility can vary significantly. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Table 1: General Solubility of Related Anthracycline Antibiotics (for reference)
| Compound | Water | DMSO | Ethanol |
| Doxorubicin HCl | Soluble | Soluble | Sparingly Soluble |
| Daunorubicin HCl | Soluble | Soluble | Sparingly Soluble |
| Epirubicin HCl | Soluble | Soluble | Sparingly Soluble |
Note: This table is for comparative purposes only and does not represent the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (ideally ≤ 0.1%).
-
In a sterile tube, perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final working concentration.
-
Mix gently by pipetting or inverting the tube.
-
Add the final working solution to your cell culture plates immediately after preparation.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's handling and mechanism of action.
Technical Support Center: Optimizing Sapurimycin Concentration for Cell Viability Assays
Welcome to the technical support center for Sapurimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for accurate and reproducible cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antitumor antibiotic produced by the actinomycete Streptomyces sp. DO-116.[1] It is structurally related to kapurimycins.[1] While its precise cellular mechanism is under investigation, in vitro studies have shown that this compound can cause single-strand breaks in supercoiled plasmid DNA.[1] It has demonstrated antitumor activity in mouse models of leukemia P388 and sarcoma 180, as well as activity against Gram-positive bacteria.[1]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
As this compound is a novel compound, a universally optimal concentration has not been established. The ideal concentration is highly dependent on the cell line being used. It is recommended to start with a broad range of concentrations to determine the sensitivity of your specific cells. A common starting approach is to use a wide logarithmic dilution series, for instance, from 0.01 µM to 100 µM, to identify a crude range of activity.[2] Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the IC50 value (the concentration that inhibits 50% of cell viability).[3][4]
Q3: Which cell viability assay is most suitable for use with this compound?
Several colorimetric, fluorometric, and luminescent assays are available to assess cell viability. The choice of assay can depend on factors such as the cell type, experimental endpoint, and available equipment. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent assay where the non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[6][7][8]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[7]
It is advisable to optimize the chosen assay for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the cell line's doubling time and the mechanism of action of this compound.[2] Typical incubation times for cytotoxic compounds range from 24 to 72 hours.[2][3] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for observing the cytotoxic effects of this compound in your cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Practice proper aseptic technique to prevent contamination.[9][10][11][12] |
| No cytotoxic effect observed even at high concentrations | - this compound degradation- Cell line is resistant to this compound- Incorrect drug concentration- Insufficient incubation time | - Prepare fresh this compound dilutions for each experiment.- Verify the identity and passage number of your cell line.- Confirm the calculations for your drug dilutions.- Increase the incubation time (e.g., up to 72 hours). |
| IC50 value differs significantly from previous experiments | - Variation in cell density- Changes in cell culture conditions (e.g., media, serum batch)- Different passage number of cells- Inconsistent assay incubation time | - Standardize the cell seeding density for all experiments.[6][13]- Use the same batch of media and serum when possible.- Use cells within a consistent range of passage numbers.- Ensure the incubation time for the viability reagent is consistent. |
| Unexpected cell death in control (untreated) wells | - Cell culture contamination (e.g., mycoplasma, bacteria, fungi)- Poor cell health- Toxicity from the vehicle (e.g., DMSO) | - Regularly test for mycoplasma contamination.[11][12]- Ensure proper cell culture conditions and handling.[9][14]- Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing the cell seeding density is crucial for obtaining reproducible results in cell viability assays.[6][13]
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).[2]
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT or Resazurin).
-
The optimal seeding density is the one that results in cells being in the exponential growth phase at the end of the assay period and provides a robust signal-to-noise ratio.
Protocol 2: MTT Cell Viability Assay
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently mix the plate on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. 細胞培養污染疑難排解 [sigmaaldrich.com]
- 12. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Sapurimycin Resistance in Bacterial Strains
Welcome to the technical support center for sapurimycin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and potentially overcome resistance to this compound in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an antitumor antibiotic produced by Streptomyces sp.[1] It has an anthra-gamma-pyrone skeleton and is active against bacteria, particularly Gram-positive organisms.[1][2] Its primary mechanism of action is the induction of single-strand breaks in supercoiled plasmid DNA.[1]
Q2: My bacterial strain is showing reduced susceptibility to this compound. What could be the reason?
Reduced susceptibility, or resistance, to an antibiotic can arise through several mechanisms. While specific resistance mechanisms to this compound are not yet documented in the literature, bacteria commonly develop resistance to antibiotics through one or more of the following general pathways:
-
Target Modification: Alterations in the bacterial DNA or DNA repair mechanisms could prevent this compound from effectively causing DNA damage.
-
Enzymatic Inactivation: The bacteria may produce enzymes that degrade or modify the this compound molecule, rendering it inactive.
-
Decreased Permeability: Changes in the bacterial cell wall or membrane may limit the entry of this compound into the cell.[3]
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its DNA target.[3][4]
Q3: How can I confirm that my bacterial strain is resistant to this compound?
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using standard methods like broth microdilution or agar dilution assays. A significant increase in the MIC compared to a known susceptible strain or a previously tested baseline indicates resistance.
Q4: I have confirmed resistance in my bacterial strain. What are the next steps?
Once resistance is confirmed, the next steps involve investigating the underlying mechanism and exploring strategies to overcome it. Our troubleshooting guides below provide detailed protocols for these steps.
Troubleshooting Guides
Troubleshooting Guide 1: Investigating the Mechanism of this compound Resistance
This guide provides a systematic approach to identifying the potential mechanism of resistance in your bacterial strain.
Logical Workflow for Investigating this compound Resistance
Caption: A logical workflow for the investigation of this compound resistance.
Step 1: Determine the Minimum Inhibitory Concentration (MIC)
Objective: To quantify the level of resistance in the bacterial strain.
Protocol: Broth Microdilution Assay
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute it to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation: Example MIC Data
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| Susceptible Control | 2 | Susceptible |
| Test Strain 1 | 64 | Resistant |
| Test Strain 2 | 128 | Highly Resistant |
Step 2: Investigate Target Modification (DNA Repair Mechanisms)
Objective: To identify mutations in genes associated with DNA repair that might confer resistance to this compound.
Protocol: DNA Sequencing of DNA Repair Genes
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and a susceptible control strain.
-
Primer Design: Design PCR primers to amplify key genes involved in DNA repair pathways (e.g., genes from the base excision repair pathway, as this compound causes single-strand breaks).
-
PCR Amplification: Amplify the target genes using PCR.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any mutations (e.g., point mutations, insertions, deletions) in the resistant strain.
Step 3: Investigate Efflux Pump Overexpression
Objective: To determine if the resistance is due to the active efflux of this compound from the bacterial cells.
Protocol: Ethidium Bromide Accumulation Assay
This assay uses a common efflux pump substrate, ethidium bromide (EtBr), which fluoresces upon intercalating with DNA. Reduced accumulation of EtBr in the presence of an energy source suggests active efflux.
-
Bacterial Cell Preparation: Grow the bacterial strains (resistant and susceptible) to the mid-logarithmic phase, then wash and resuspend the cells in a buffer.
-
Assay Setup: In a 96-well plate, add the bacterial suspension.
-
Addition of EtBr: Add EtBr to each well at a final concentration that is non-toxic but allows for fluorescence detection.
-
Addition of Energy Source: Add an energy source (e.g., glucose) to energize the efflux pumps.
-
Fluorescence Monitoring: Immediately measure the fluorescence over time using a plate reader. A lower fluorescence signal in the resistant strain compared to the susceptible strain suggests increased efflux pump activity.
-
(Optional) Addition of an Efflux Pump Inhibitor (EPI): Repeat the assay in the presence of a known broad-spectrum EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP). An increase in fluorescence in the resistant strain in the presence of the EPI further confirms the role of efflux pumps.
Data Presentation: Example Ethidium Bromide Accumulation Data
| Strain | Treatment | Relative Fluorescence Units (RFU) | Interpretation |
| Susceptible | Glucose | 1500 | Normal Accumulation |
| Resistant | Glucose | 500 | Low Accumulation (High Efflux) |
| Resistant | Glucose + CCCP | 1400 | Efflux Pump Inhibition |
Troubleshooting Guide 2: Strategies to Overcome this compound Resistance
This guide provides experimental approaches to potentially restore the activity of this compound against resistant strains.
Strategy 1: Combination Therapy
Objective: To identify synergistic interactions between this compound and other antibiotics that can overcome resistance.
Protocol: Checkerboard Assay
-
Antibiotic Preparation: Prepare stock solutions of this compound and the second antibiotic to be tested.
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of both antibiotics. One antibiotic is serially diluted along the rows, and the other is serially diluted along the columns.
-
Inoculation: Inoculate the plate with a standardized suspension of the resistant bacterial strain.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Presentation: Example FIC Index Calculation
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC |
| This compound | 64 | 16 | 0.25 |
| Antibiotic X | 32 | 4 | 0.125 |
| FIC Index | 0.375 |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Experimental Workflow for Checkerboard Assay
Caption: Experimental workflow for a checkerboard synergy assay.
Strategy 2: Use of Efflux Pump Inhibitors (EPIs)
Objective: To screen for compounds that can inhibit efflux pumps and restore this compound's activity.
Protocol: EPI Screening via MIC Reduction Assay
-
Prepare Compounds: Prepare stock solutions of this compound and a library of potential EPIs.
-
Assay Setup: In a 96-well plate, add a sub-inhibitory (non-toxic) concentration of each potential EPI to a series of wells.
-
This compound Dilution: Perform serial dilutions of this compound in the wells containing the potential EPIs.
-
Inoculation: Inoculate the plate with the resistant bacterial strain.
-
Controls: Include controls for the MIC of this compound alone and the growth of the bacteria with the EPI alone.
-
Incubation and Reading: Incubate the plate and determine the MIC of this compound in the presence of each potential EPI.
-
Analysis: A significant reduction in the MIC of this compound in the presence of a compound suggests it may be an effective EPI.
Data Presentation: Example EPI Screening Data
| Compound | This compound MIC Alone (µg/mL) | This compound MIC with Compound (µg/mL) | Fold Reduction in MIC |
| EPI Candidate 1 | 64 | 8 | 8 |
| EPI Candidate 2 | 64 | 64 | 1 (No effect) |
| EPI Candidate 3 | 64 | 4 | 16 |
Signaling Pathway of Efflux Pump-Mediated Resistance
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
References
- 1. Methods and Applications of Antimicrobial Resistance Gene Detection - CD Genomics [cd-genomics.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
- 4. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
Improving Sapurimycin yield in Streptomyces fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Sapurimycin from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is an antitumor antibiotic with an anthra-γ-pyrone structure. It is produced by the actinomycete Streptomyces sp. DO-116.
Q2: What are the main challenges in this compound fermentation?
A2: Common challenges include low yield, product degradation, and feedback inhibition, where the accumulation of this compound can inhibit its own production. Optimizing fermentation conditions and media composition is crucial to overcome these issues.
Q3: How can I increase the yield of this compound in my fermentation?
A3: Yield can be enhanced through several strategies, including optimization of media components (carbon and nitrogen sources), adjustment of physical parameters (pH, temperature, agitation), and the use of in-situ product removal techniques, such as adding adsorbent resins to the culture medium.[1][2]
Q4: What is the benefit of adding a porous polymer resin to the fermentation broth?
A4: The addition of a high porous polymer resin can significantly increase the final titer of this compound.[2] The resin adsorbs the antibiotic as it is produced, removing it from the immediate environment of the Streptomyces cells. This mitigates feedback inhibition and can prevent degradation of the product, leading to a higher overall yield.[2][3]
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of anthraquinone antibiotics like this compound from fermentation broths.[4][5] A proper extraction protocol is necessary to separate the compound from the biomass and media components prior to analysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal Media Composition | - Systematically evaluate different carbon and nitrogen sources (see Table 1 for an illustrative example). Glucose and soybean meal are common starting points for Streptomyces fermentations.[6][7] - Perform a "one-factor-at-a-time" (OFAT) experiment to identify key media components affecting yield.[7] - Utilize Response Surface Methodology (RSM) for multi-factor optimization of media components.[6][8] |
| Inappropriate Physical Fermentation Parameters | - Optimize the initial pH of the medium. Most Streptomyces species favor a pH between 6.0 and 8.0 for antibiotic production.[7][9] - Determine the optimal temperature for your specific Streptomyces sp. DO-116 strain, typically between 28-37°C.[9] - Adjust the agitation and aeration rates to ensure sufficient dissolved oxygen, which is critical for the growth of aerobic Streptomyces and secondary metabolite production. | |
| Decreased this compound Yield Over Time | Product Feedback Inhibition | - Introduce a porous adsorbent resin (e.g., Amberlite XAD-16, Diaion HP-20) to the fermentation medium at the start of the culture or during the production phase.[2][3] This will sequester the this compound, reducing its concentration in the broth and alleviating feedback inhibition.[2] See Table 2 for an illustrative example of the effect of resin addition. |
| Product Degradation | - this compound may be sensitive to pH or light. Monitor the pH of the culture throughout the fermentation and consider using a buffered medium. - Protect the fermentation vessel from light if the compound is found to be light-sensitive. | |
| Inconsistent Batch-to-Batch Yield | Inoculum Variability | - Standardize your inoculum preparation protocol. Ensure a consistent spore concentration or mycelial biomass is used to inoculate each fermentation. - Use a two-stage seed culture to ensure a healthy and actively growing inoculum for the production fermenter. |
| Contamination | - Regularly check for contamination by microscopy and plating on selective media. - Ensure sterile techniques are rigorously followed during all stages of media preparation, inoculation, and sampling. |
Data Presentation
Table 1: Illustrative Example of the Effect of Different Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (20 g/L) | Nitrogen Source (10 g/L) | This compound Yield (mg/L) |
| Glucose | Soybean Meal | 85 ± 7 |
| Glucose | Peptone | 62 ± 5 |
| Glucose | Casein Hydrolysate | 78 ± 6 |
| Soluble Starch | Soybean Meal | 95 ± 8 |
| Soluble Starch | Peptone | 71 ± 6 |
| Soluble Starch | Casein Hydrolysate | 88 ± 7 |
| Glycerol | Soybean Meal | 75 ± 6 |
| Glycerol | Peptone | 55 ± 4 |
| Glycerol | Casein Hydrolysate | 69 ± 5 |
Note: This table presents hypothetical data for illustrative purposes based on general principles of Streptomyces fermentation.
Table 2: Illustrative Example of the Effect of Adsorbent Resin Addition on this compound Titer
| Resin Type | Resin Concentration (% w/v) | This compound Titer (mg/L) |
| None (Control) | 0 | 92 ± 8 |
| Amberlite XAD-16 | 2 | 215 ± 15 |
| Amberlite XAD-16 | 4 | 350 ± 25 |
| Amberlite XAD-16 | 6 | 340 ± 22 |
| Diaion HP-20 | 2 | 230 ± 18 |
| Diaion HP-20 | 4 | 385 ± 28 |
| Diaion HP-20 | 6 | 375 ± 26 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the potential impact of adsorbent resins on antibiotic yield.[2][3]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to identify the most influential carbon and nitrogen sources for this compound production.
-
Prepare a Basal Medium: Prepare a basal fermentation medium containing all essential minerals and trace elements, but without a primary carbon and nitrogen source.
-
Carbon Source Screening:
-
Dispense the basal medium into a series of flasks.
-
To each flask, add a different carbon source (e.g., glucose, soluble starch, glycerol, fructose) to a final concentration of 20 g/L.
-
Add a standard nitrogen source (e.g., soybean meal at 10 g/L) to all flasks.
-
Inoculate each flask with a standardized spore suspension or vegetative mycelium of Streptomyces sp. DO-116.
-
Incubate under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).
-
Harvest the broth and quantify the this compound yield for each carbon source.
-
-
Nitrogen Source Screening:
-
Prepare the basal medium with the optimal carbon source identified in the previous step.
-
Dispense the medium into a series of flasks.
-
To each flask, add a different nitrogen source (e.g., soybean meal, peptone, casein hydrolysate, yeast extract) to a final concentration of 10 g/L.
-
Inoculate and incubate as described above.
-
Harvest the broth and quantify the this compound yield for each nitrogen source.
-
-
Analysis: Compare the this compound yields to determine the optimal carbon and nitrogen sources for further optimization.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for extracting and quantifying this compound from a fermentation broth.
-
Extraction:
-
Take a known volume of the whole fermentation broth (e.g., 10 mL).
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Homogenize or sonicate the mixture to ensure efficient extraction from both the supernatant and the mycelium.
-
Separate the organic phase from the aqueous phase and cell debris by centrifugation.
-
Repeat the extraction of the aqueous phase and cell pellet at least twice more with the organic solvent.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) to create a concentrated stock.
-
Filter the re-dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). The exact gradient will need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for this compound's chromophore (anthraquinones typically absorb in the 254 nm and 435 nm regions).
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Putative Type II PKS pathway for this compound biosynthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Assessing the effects of adsorptive polymeric resin additions on fungal secondary metabolite chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Stability Testing of Novel Antibiotics
Disclaimer: Information regarding the stability of "Sapurimycin" is not publicly available. This guide provides a general framework and best practices for the stability testing of a novel antibiotic, based on established scientific principles and regulatory guidelines. Researchers should adapt these protocols to the specific characteristics of their molecule.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing crucial for a new antibiotic like this compound?
Stability testing is fundamental to drug development. It provides evidence on how the quality of an active pharmaceutical ingredient (API) or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This data is essential to:
-
Determine the shelf-life and recommended storage conditions.[2][3]
-
Ensure the safety, efficacy, and quality of the final product throughout its lifecycle.[1]
Q2: What are the different types of stability studies?
The main types of stability studies are:
-
Long-term (or real-time) studies: These are conducted under the recommended storage conditions to establish the shelf-life. Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
-
Accelerated studies: These are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions. The data is used to predict the shelf-life under the proposed long-term storage conditions.[3][7] A minimum of three time points (e.g., 0, 3, and 6 months) is generally recommended for a 6-month study.[5]
-
Intermediate studies: These are conducted at conditions between long-term and accelerated studies and are recommended if a "significant change" occurs during accelerated studies.[3]
Q3: What are the standard storage conditions for stability testing?
Standard conditions for stability testing are defined by the International Council for Harmonisation (ICH) guidelines. The specific conditions depend on the intended storage of the drug product.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
| Frozen | -20°C ± 5°C | 12 months |
RH = Relative Humidity
Q4: How many batches of the antibiotic should be tested?
For formal stability studies, it is recommended to use a minimum of three primary batches of the drug substance.[3] The batches should be manufactured to a minimum of pilot scale and by the same synthesis route as production batches.
Q5: What analytical methods are typically used to assess stability?
A variety of analytical techniques are employed to monitor the stability of an antibiotic.[1] These methods must be validated and be stability-indicating. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify the active ingredient and its degradation products.[2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), to identify the structure of degradation products.[1][8]
-
Spectroscopy (UV-Vis, FT-IR): To detect changes in the chemical structure and concentration.[2]
-
Physical tests: Appearance, color, odor, pH, moisture content, and dissolution (for formulated products).[6]
-
Microbiological assays: To determine the potency of the antibiotic.
Q6: What is considered a "significant change" during stability testing?
A "significant change" for a drug substance is defined as a failure to meet its specification.[3][5] If a significant change occurs during accelerated studies, further testing at intermediate conditions is required.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of the antibiotic in solid form. | - High humidity.- Exposure to light.- Inherent instability at the tested temperature. | - Ensure proper control of humidity in the stability chamber.- Conduct photostability studies by exposing the sample to a controlled light source.- Re-evaluate the storage temperature; consider refrigerated or frozen storage. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Formation of degradation products.- Contamination of the sample or mobile phase.- Issues with the HPLC column. | - Use a diode array detector to obtain UV spectra of the new peaks for initial characterization.- Employ LC-MS to determine the mass of the unknown peaks for structural elucidation.- Run a blank gradient to check for mobile phase contamination.- Test the column with a standard compound to check its performance. |
| Inconsistent results between different time points. | - Lack of homogeneity in the batch.- Inconsistent sample preparation.- Fluctuation in the stability chamber conditions. | - Ensure the initial batch is homogenous.- Standardize the sample preparation procedure.- Monitor and record the temperature and humidity of the stability chamber continuously. |
| Loss of antibiotic potency in microbiological assays not correlating with chemical degradation. | - Formation of a degradation product that interferes with the assay.- The antibiotic may be converting to an inactive stereoisomer. | - Investigate the potential for assay interference by known degradation products.- Use a chiral HPLC method to investigate the formation of stereoisomers. |
Experimental Protocols
Protocol 1: Stability Testing of a Novel Antibiotic (Solid Form)
-
Materials:
-
Three batches of the novel antibiotic powder.
-
Climate-controlled stability chambers.
-
Validated stability-indicating HPLC method.
-
Other necessary analytical equipment (e.g., for moisture content, physical appearance).
-
-
Procedure:
-
Place a sufficient quantity of each of the three batches of the antibiotic into appropriate containers that are permeable to moisture (if required for the study).
-
Place the containers into stability chambers set at the following conditions:
-
Long-term: 25°C/60% RH
-
Intermediate: 30°C/65% RH
-
Accelerated: 40°C/75% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples from each chamber.
-
Analyze the samples for the following parameters:
-
Appearance (color, physical state).
-
Assay of the active ingredient (by HPLC).
-
Quantification of degradation products (by HPLC).
-
Moisture content.
-
-
Record all data and perform a trend analysis to determine the shelf-life.
-
Protocol 2: In-Use Stability Testing of a Reconstituted Antibiotic Solution
-
Materials:
-
Two batches of the novel antibiotic for injection.
-
Sterile diluent (e.g., sterile water for injection, 0.9% saline).
-
Storage containers (e.g., vials, infusion bags).
-
Validated stability-indicating HPLC method.
-
pH meter.
-
-
Procedure:
-
Reconstitute or dilute the antibiotic from at least two batches to the concentration intended for clinical use.[9]
-
Store the reconstituted solutions under the recommended in-use storage conditions (e.g., 2-8°C and 25°C).[9]
-
At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.
-
Analyze the samples for:
-
Appearance (color, clarity, particulate matter).
-
pH.
-
Assay of the active ingredient (by HPLC).
-
Quantification of degradation products (by HPLC).
-
-
The in-use stability period is the time up to which the product remains within its specifications.[9]
-
Hypothetical Stability Data for a Novel Antibiotic
Table 1: Stability of Novel Antibiotic Powder at 40°C / 75% RH (Accelerated Conditions)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Moisture Content (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.2 |
| 1 | White Powder | 98.5 | 1.3 | 0.4 |
| 3 | Off-white Powder | 96.2 | 3.5 | 0.7 |
| 6 | Yellowish Powder | 92.1 | 7.6 | 1.1 |
Visualizations
Caption: Workflow for a typical stability testing program for a new antibiotic.
Caption: A generalized hypothetical degradation pathway for a novel antibiotic.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Stability testing protocols for Pharmacy students.pptx [slideshare.net]
- 4. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. asean.org [asean.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Mitigating Saporin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saporin. The focus is on mitigating Sapurimycin-induced cytotoxicity in normal cells during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Saporin.
Issue: High Cytotoxicity Observed in Normal (Non-Target) Cell Control Groups
If you are observing significant cell death in your normal cell control groups treated with Saporin, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Contamination of Saporin Stock | Filter-sterilize your Saporin stock solution. Culture a small amount of the stock in sterile media to check for microbial contamination. |
| Non-Specific Uptake | Unconjugated Saporin has low toxicity to most cells as it lacks a binding domain for cell entry.[1][2][3] However, some cell types may exhibit higher rates of non-specific endocytosis. Reduce the incubation time or the concentration of Saporin. |
| Off-Target Effects of Targeting Moiety | If using a Saporin conjugate (e.g., an immunotoxin), the targeting antibody or ligand may have some affinity for receptors on your normal cells. Verify the specificity of your targeting moiety using a non-toxic labeled version (e.g., fluorescently labeled antibody) and flow cytometry. |
| Cell Line Health | Ensure your normal cell lines are healthy and not stressed, as this can increase susceptibility to cytotoxic agents. Check for mycoplasma contamination. |
Issue: Difficulty Achieving a Therapeutic Window Between Cancer and Normal Cells
A key challenge in cancer therapy is maximizing cancer cell killing while minimizing harm to normal cells. If you are struggling to achieve a sufficient therapeutic window, here are some strategies:
| Strategy | Detailed Approach |
| Optimize Saporin Conjugate Concentration | Perform a dose-response curve with a wide range of concentrations on both your cancer and normal cell lines to determine the IC50 for each.[4][5][6][7] This will help identify a concentration that is highly cytotoxic to cancer cells but has minimal effect on normal cells. |
| Enhance Targeting Specificity | Use a targeting moiety (e.g., antibody, peptide) that recognizes an antigen highly and specifically expressed on the cancer cells with minimal to no expression on the normal cells being tested.[1][8] |
| Utilize Combinatorial Approaches | Investigate the use of agents that can potentiate the effect of Saporin in cancer cells. For example, some triterpenoid saponins have been shown to augment the cytotoxicity of Saporin-based immunotoxins.[3] |
| Modulate Cell Cycle | Synchronize cells in a particular phase of the cell cycle, as sensitivity to cytotoxic agents can be cell cycle-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Saporin-induced cytotoxicity?
Saporin is a potent ribosome-inactivating protein (RIP).[4][9][10] Its primary mechanism of action involves entering the cell and enzymatically removing a specific adenine residue from the large ribosomal RNA. This irreversible modification inhibits protein synthesis, leading to cell death.[3][10] Saporin can induce multiple cell death pathways, including apoptosis, autophagy, and necroptosis.[4][11]
Q2: How does Saporin induce apoptosis?
Saporin-induced apoptosis is a complex process that can be initiated through several pathways. It is known to activate both the intrinsic (mitochondrial) and extrinsic caspase pathways.[10][12] This involves the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-7.[9][13] The activation of these caspases leads to the cleavage of key cellular substrates and the characteristic morphological changes of apoptosis. Saporin can also induce apoptosis through mechanisms independent of its protein synthesis inhibitory activity, possibly through DNA damage or oxidative stress.[4][9][10]
Q3: Why is unconjugated Saporin generally not toxic to normal cells?
Unconjugated Saporin is a Type I RIP, meaning it consists of a single polypeptide chain and lacks a cell-binding domain.[2][3][9] This structural feature prevents it from efficiently binding to and entering cells on its own.[1][3] Therefore, its cytotoxicity is significantly lower in its unconjugated form compared to when it is linked to a targeting molecule that facilitates its entry into specific cells.[3]
Q4: Are there any known agents that can protect normal cells from Saporin-induced cytotoxicity?
While research on specific protective agents for Saporin is ongoing, some general strategies for mitigating chemotherapy-induced cytotoxicity may be applicable. The antioxidant N-acetylcysteine (NAC) has been shown to partially block Saporin-induced apoptosis, suggesting that oxidative stress plays a role in its cytotoxic mechanism.[9] Therefore, exploring the co-administration of antioxidants could be a potential strategy. Additionally, inhibitors of specific apoptotic pathways, such as pan-caspase inhibitors (e.g., Z-VAD-FMK), can partially rescue cells from Saporin-induced death, although this effect may be temporary.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to Saporin's cytotoxic effects.
Table 1: IC50 Values of Saporin and Saporin-Based Immunotoxins in Various Cell Lines
| Cell Line | Agent | IC50 | Reference |
| Raji (B-cell lymphoma) | Anti-CD20 IT | 1.99 nM | [7] |
| Raji (B-cell lymphoma) | Anti-CD22 IT | >10 nM | [7] |
| HSB-2 (T-ALL) | HB2-SAP IT | 4.5 x 10⁻¹² M | [5] |
| Daudi (B-cell lymphoma) | Anti-CD22 BsAb + SAP | 1.5–6.0 x 10⁻¹⁰ M | [5] |
| NALM-6 (B-cell ALL) | BU12 IT | nM range | [6] |
| EHM (B-cell lymphoma) | OM124 IT | <5 x 10⁻¹⁵ M | [6] |
| SW620 (colorectal adenocarcinoma) | EC16-1/saporin | 3.44 ± 0.57 nM | [14] |
| SW620/AD300 (colorectal adenocarcinoma, ABCB1-overexpressing) | EC16-1/saporin | 2.50 ± 0.32 nM | [14] |
| NCI-H460 (non-small cell lung cancer) | EC16-1/saporin | IC50 in nM range | [14] |
| NCI-H460/MX20 (non-small cell lung cancer, ABCG2-overexpressing) | EC16-1/saporin | IC50 in nM range | [14] |
Table 2: In Vivo Toxicity of Saporin
| Animal Model | LD50 | Reference |
| Mice | 4.0 mg/kg | [4] |
| Mice (acute) | 6.8 mg/kg | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Saporin by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
Saporin or Saporin conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.[14]
-
Treat cells with a serial dilution of Saporin or your Saporin conjugate for the desired incubation period (e.g., 72 hours).[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis in Saporin-treated cells.
-
Materials:
-
6-well plates
-
Saporin or Saporin conjugate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of Saporin for the appropriate time (e.g., 24 hours).[14]
-
Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Visualizations
Saporin-Induced Apoptosis Signaling Pathway
Caption: Saporin triggers apoptosis through multiple pathways.
Experimental Workflow for Testing a Protective Agent
Caption: Workflow for evaluating a potential cytoprotective agent.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cell death.
References
- 1. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom [mdpi.com]
- 2. atsbio.com [atsbio.com]
- 3. The Effect of Small Molecule Pharmacological Agents on the Triterpenoid Saponin Induced Endolysosomal Escape of Saporin and a Saporin-Based Immunotoxin in Target Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saporin-S6: A Useful Tool in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunotoxins and Other Conjugates Containing Saporin-S6 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Novel RGD-4C-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer [frontiersin.org]
- 9. Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome inactivating protein saporin induces apoptosis through mitochondrial cascade, independent of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saporin induces multiple death pathways in lymphoma cells with different intensity and timing as compared to ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid–Saporin Nanoparticles for the Intracellular Delivery of Cytotoxic Protein to Overcome ABC Transporter-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Sapurimycin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sapurimycin dose-response experiments. Adherence to best practices in experimental design and data analysis is critical for obtaining reliable and reproducible results with this potent antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a dose-response experiment?
A1: Given that this compound is a potent cytotoxic agent, it is advisable to start with a wide concentration range, typically from low nanomolar (nM) to micromolar (µM) concentrations. A preliminary experiment using a broad, logarithmic dilution series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the approximate IC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 to generate a more precise dose-response curve.
Q2: Which cell viability assay is most suitable for this compound?
A2: The choice of cell viability assay can significantly impact the results.[1][2][3] For potent compounds like this compound, it is crucial to select an assay that is sensitive, reliable, and has a broad linear range.[3][4] Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. While widely used, they can be susceptible to interference from colored compounds or agents that affect cellular metabolism.[4]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive than MTT.[5]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a good indicator of cell viability. They are known for their high sensitivity and are less prone to artifacts compared to other methods.[3]
-
Live/Dead Staining with Flow Cytometry or High-Content Imaging: These methods provide direct counts of live and dead cells and can offer more detailed information about the mode of cell death (e.g., apoptosis vs. necrosis).[6]
It is recommended to validate the chosen assay for your specific cell line and experimental conditions. In some cases, using two different viability assays can provide more robust data.[4]
Q3: How long should I expose the cells to this compound?
A3: The optimal exposure time depends on the cell line's doubling time and the mechanism of action of this compound. As a DNA-damaging agent, its cytotoxic effects may take time to manifest.[7] A common starting point is to treat cells for 48 to 72 hours. However, it is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific model system.
Q4: My dose-response curve is not sigmoidal. What are the possible reasons?
A4: A non-sigmoidal dose-response curve can arise from several factors:[8][9]
-
Incorrect Concentration Range: The tested concentrations may be too high or too low, capturing only the plateau or the baseline of the curve.
-
Compound Instability or Insolubility: this compound may degrade or precipitate at higher concentrations in your culture medium.
-
Cell-Specific Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms that lead to a shallow or incomplete curve.
-
Assay Interference: The compound may interfere with the detection method of your viability assay.
-
Experimental Error: Inconsistent cell seeding, pipetting errors, or edge effects in the plate can all distort the curve.[10]
Q5: How can I minimize variability and improve the reproducibility of my this compound dose-response data?
A5: Improving replicability and reproducibility is crucial for reliable drug sensitivity screening.[1][2] Key considerations include:
-
Standardized Cell Culture Practices: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when seeding.
-
Optimized Seeding Density: The initial cell number should be optimized to ensure that untreated cells do not become over-confluent by the end of the assay, while having enough cells for a robust signal.
-
Accurate Drug Dilutions: Prepare fresh drug dilutions for each experiment and use a consistent solvent (e.g., DMSO). Be mindful of the final solvent concentration in the culture medium and include a vehicle control.
-
Plate Layout: To mitigate "edge effects," avoid using the outer wells of the microplate for experimental samples or fill them with sterile medium.
-
Data Analysis: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve and determine parameters like IC50.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects.[10] | Use a multichannel pipette for cell seeding and drug addition. Ensure complete cell resuspension before plating. Avoid using the outer wells of the plate. |
| No cell killing observed, even at high concentrations | This compound instability or insolubility, Cell line is resistant, Incorrect drug concentration. | Check the solubility of this compound in your culture medium. Verify the stock concentration. Test on a known sensitive cell line as a positive control. |
| Steep, "all-or-nothing" dose-response curve | Concentration points are too far apart. | Use a narrower range of concentrations with more data points around the IC50. |
| Incomplete curve (no upper or lower plateau) | The concentration range is not wide enough. | Expand the range of concentrations tested to ensure you capture both the baseline and the maximal effect.[8] |
| IC50 value varies significantly between experiments | Inconsistent cell passage number or health, Variation in incubation time, Different batches of reagents (e.g., FBS). | Maintain a consistent cell culture protocol. Standardize all experimental parameters, including incubation times and reagent lots. |
Experimental Protocols
Cell Viability Assay Using an ATP-Based Luminescent Readout
This protocol provides a general framework for determining the dose-response of a cell line to this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Dilute the cells to the predetermined optimal seeding density in a complete culture medium.
-
Dispense the cell suspension into a 96-well, white, clear-bottom plate.
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a complete culture medium to prepare working concentrations (typically 2X the final desired concentration).
-
Remove the medium from the cell plate and add the this compound-containing medium. Include wells with vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability versus the logarithm of the this compound concentration.
-
Fit the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value.[8][9]
-
Visualizations
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sapurimycin vs. Doxorubicin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two antitumor antibiotics: sapurimycin and doxorubicin. While doxorubicin is a well-characterized and widely used chemotherapeutic agent, this compound is a lesser-known compound with a distinct profile. This document aims to objectively compare their known and proposed mechanisms, present available experimental data, and provide detailed experimental protocols for further investigation.
Overview of this compound and Doxorubicin
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116. Structurally, it possesses an anthra-γ-pyrone skeleton and is related to the kapurimycins.[1] Preclinical studies have shown its activity against Gram-positive bacteria and in murine tumor models, including P388 leukemia and sarcoma 180.[1] The most well-documented aspect of its mechanism is its ability to cause single-strand breaks in supercoiled plasmid DNA in vitro.[1]
Doxorubicin , a member of the anthracycline class, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its cytotoxic effects are attributed to a multi-faceted mechanism of action, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3][4]
Comparative Mechanism of Action
The following sections detail the known and proposed mechanisms of action for both compounds.
Interaction with DNA
Doxorubicin: DNA Intercalation
Doxorubicin's planar anthracycline ring structure allows it to insert itself between the base pairs of the DNA double helix.[2][3][4] This intercalation leads to a local unwinding of the DNA and blocks the processes of transcription and replication. The binding affinity of doxorubicin to DNA is a critical factor in its cytotoxic effects.
This compound: Proposed DNA Interaction and Damage
The primary established mechanism of this compound is the induction of single-strand breaks in DNA.[1] While the precise mechanism of how it causes these breaks is not fully elucidated, its structural similarity to other anthra-γ-pyrone antibiotics like pluramycin suggests a direct interaction with DNA. Pluramycins are known to function through DNA alkylation and intercalation.[5] Therefore, it is hypothesized that this compound may also bind to DNA, possibly through intercalation or alkylation, leading to strand scission.
dot
Figure 1: Comparative DNA interaction mechanisms.
Enzyme Inhibition
Doxorubicin: Topoisomerase II Poisoning
Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2][4] Doxorubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[2][3]
This compound: Unknown Effect on Topoisomerases
There is currently no published evidence to suggest that this compound directly inhibits topoisomerases. However, given that it causes DNA strand breaks, an indirect effect on topoisomerase function or interaction with DNA repair enzymes cannot be ruled out and warrants further investigation.
dot
Figure 2: Doxorubicin's topoisomerase II poisoning mechanism.
Generation of Reactive Oxygen Species (ROS)
Doxorubicin: Redox Cycling and Oxidative Stress
The quinone moiety in the doxorubicin structure can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[2][3] This generation of ROS contributes to its cytotoxicity through oxidative damage to DNA, proteins, and lipids, and is also implicated in its cardiotoxic side effects.
This compound: Uninvestigated
The potential for this compound to generate ROS has not been reported. Its anthra-γ-pyrone structure is different from the anthracycline quinone of doxorubicin, so it may not undergo similar redox cycling. However, many antitumor agents can induce oxidative stress through various mechanisms, and this remains an area for future research for this compound.
dot
Figure 3: Doxorubicin-induced generation of reactive oxygen species.
Quantitative Data Summary
The following table summarizes the available quantitative data for doxorubicin. No specific IC₅₀ values for this compound have been found in the reviewed literature.
| Parameter | Doxorubicin | This compound | Reference |
| IC₅₀ (MCF-7 breast cancer cells) | ~0.1 - 1 µM (varies with exposure time) | Not Reported | [6] |
| IC₅₀ (HepG2 liver cancer cells) | ~0.1 - 1 µM (varies with exposure time) | Not Reported | [6] |
| IC₅₀ (P388 leukemia cells) | ~10 - 50 nM | Active (no IC₅₀) | [1][7] |
| In vivo activity | Broad spectrum | Leukemia P388, Sarcoma 180 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanisms of action of this compound and doxorubicin.
DNA Strand Break Assay (Comet Assay)
This assay is suitable for detecting single- and double-strand DNA breaks induced by both compounds.
Objective: To visualize and quantify DNA fragmentation in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., P388, MCF-7) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or doxorubicin for a defined period (e.g., 4, 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
For single-strand break detection, immerse slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow DNA to unwind.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.
-
dot
References
- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Qualitative and quantitative aspects of intercalator-induced DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel technique using DNA denaturation to detect multiply induced single-strand breaks in a hydrated plasmid DNA molecule by X-ray and 4He2+ ion irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct correlation between DNA topoisomerase II activity and cytotoxicity in adriamycin-sensitive and -resistant P388 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Antitumor Antibiotics: Sapurimycin vs. Kapurimycin
In the landscape of cancer research, the quest for potent and effective antitumor agents is perpetual. Among the vast arsenal of compounds, naturally derived antibiotics from Streptomyces have emerged as a promising source. This guide provides a detailed comparison of the antitumor efficacy of two such structurally related antibiotics, Sapurimycin and Kapurimycin, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and in vivo performance.
At a Glance: Key Biological Activities
| Feature | This compound | Kapurimycin (specifically Kapurimycin A3) |
| Producing Organism | Streptomyces sp. DO-116 | Streptomyces sp. DO-115 |
| Primary Mechanism of Action | Induces single-strand breaks in DNA[1] | Covalently alkylates DNA at the N7 position of guanine[2] |
| In Vivo Antitumor Activity | Active against P388 leukemia and Sarcoma 180 in mice[1] | Potent activity against P388 leukemia in mice[3] |
In-Depth Efficacy Analysis: In Vivo Studies
Both this compound and Kapurimycin A3 have demonstrated significant antitumor effects in murine models. The following tables summarize the available quantitative data from foundational studies.
Table 1: Antitumor Efficacy of this compound in Murine Models [1]
| Tumor Model | Administration Route | Dosage (mg/kg/day) | Efficacy Metric | Result |
| P388 Leukemia | Intraperitoneal | 1.6 | Increase in Life Span (ILS %) | 158 |
| Sarcoma 180 | Intraperitoneal | 1.6 | Tumor Growth Inhibition (%) | 72 |
Table 2: Antitumor Efficacy of Kapurimycin A3 in a Murine Model [3]
| Tumor Model | Administration Route | Dosage (mg/kg/day) | Efficacy Metric | Result |
| P388 Leukemia | Intraperitoneal | 0.8 | Increase in Life Span (ILS %) | 160 |
Cytotoxicity Profile: In Vitro Analysis
While direct comparative IC50 values from a single study are not available in the reviewed literature, the individual discovery papers report on the cytotoxic potential of these compounds against various cell lines.
Table 3: Cytotoxicity of Kapurimycins [3]
| Compound | Cell Line | IC50 (µg/ml) |
| Kapurimycin A1 | HeLa S3 | 0.78 |
| T24 | 1.56 | |
| Kapurimycin A2 | HeLa S3 | 3.13 |
| T24 | 6.25 | |
| Kapurimycin A3 | HeLa S3 | 0.20 |
| T24 | 0.39 |
Note: Specific IC50 values for this compound were not detailed in the foundational study, though it was noted to be active against Gram-positive bacteria.
Unraveling the Mechanisms of Action
The antitumor effects of both this compound and Kapurimycin stem from their ability to induce DNA damage, albeit through slightly different mechanisms.
This compound: This antibiotic has been shown to cause single-strand breaks in supercoiled plasmid DNA.[1] The precise molecular interactions leading to this DNA cleavage are a subject for further detailed investigation.
Kapurimycin A3: The mechanism of Kapurimycin A3 is more specifically defined. It acts as a DNA alkylating agent, forming a covalent bond at the N7 position of guanine residues.[2] This alkylation disrupts DNA structure and function, ultimately leading to cytotoxicity.
Caption: Mechanisms of DNA damage induced by this compound and Kapurimycin A3.
Experimental Corner: Methodologies
The in vivo and in vitro data presented in this guide were generated using established experimental protocols.
In Vivo Antitumor Assays
P388 Leukemia Model:
-
CDF1 mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 cells of murine P388 leukemia.
-
From the following day, the test compound (this compound or Kapurimycin A3) was administered i.p. once daily for 10 consecutive days.
-
The antitumor effect was evaluated based on the increase in life span (ILS %) of the treated mice compared to a control group.
Sarcoma 180 Ascites Model:
-
ICR mice were inoculated i.p. with 1 x 10^7 cells of Sarcoma 180.
-
The test compound (this compound) was administered i.p. once daily for 10 days, starting the day after tumor inoculation.
-
Efficacy was determined by the inhibition of tumor growth, measured by the packed volume of ascites.
Caption: Workflow for in vivo antitumor activity assessment.
In Vitro Cytotoxicity Assay
-
HeLa S3 and T24 cells were cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum.
-
The cells were seeded into 96-well microplates.
-
After 24 hours, various concentrations of the test compounds (Kapurimycins) were added.
-
The plates were incubated for 72 hours at 37°C.
-
Cell viability was determined, and the IC50 values were calculated as the concentration of the compound that inhibits 50% of cell growth.
Concluding Remarks
Both this compound and Kapurimycin A3 exhibit potent antitumor activities, primarily through mechanisms involving DNA damage. Based on the available in vivo data, Kapurimycin A3 appears to be effective at a lower dosage compared to this compound in the P388 leukemia model, achieving a comparable increase in lifespan. This compound's efficacy against Sarcoma 180 highlights its potential for broader applications. The more detailed elucidation of Kapurimycin A3's DNA alkylation mechanism provides a clearer picture of its mode of action. Further comparative studies, particularly examining their efficacy and toxicity profiles in a wider range of cancer models and their effects on various signaling pathways, are warranted to fully delineate their therapeutic potential.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapurimycin and Pluramycin: A Comparative Analysis of Structure and Function for Researchers
In the landscape of antitumor antibiotics, the anthraquinone-derived compounds sapurimycin and pluramycin represent intriguing subjects of study due to their potent biological activities. Both molecules, produced by Streptomyces species, share a common structural scaffold yet exhibit distinct functional nuances. This guide provides a detailed comparison of their structural and functional characteristics, supported by available experimental data, to aid researchers in drug development and molecular biology.
Structural Comparison: A Tale of Two Side Chains
This compound and the pluramycin family of antibiotics share the same 4H-anthra[1,2-b]pyran-4,7,12-trione core, a tetracyclic aromatic system. However, the key distinction lies in the nature of their side chains. Pluramycins are glycosides, featuring one or more deoxyaminosugar moieties attached to the D-ring of the anthraquinone core.[1][2] In contrast, this compound is a non-glycosylated analogue.[3] Specifically, this compound lacks any sugar residues and possesses a unique carboxylmethyl group at the C-5 position.[3]
This fundamental structural difference in glycosylation significantly influences their molecular interactions and biological activity. The sugar moieties in pluramycins are thought to play a crucial role in sequence-specific DNA recognition and binding.[1][2]
Functional Comparison: Targeting the Blueprint of Life
Both this compound and pluramycin exert their potent antitumor effects by targeting cellular DNA, albeit through slightly different mechanisms. This interaction with DNA ultimately leads to the inhibition of nucleic acid synthesis and induction of cell death.
Mechanism of Action: DNA Intercalation, Alkylation, and Strand Scission
Pluramycins are well-established DNA alkylating agents.[1][2] Their mechanism involves the intercalation of the planar tetracyclic chromophore into the DNA double helix. This initial binding is followed by the alkylation of DNA bases, primarily guanine residues, by the reactive epoxide groups on their side chains.[4] This covalent modification of DNA disrupts its replication and transcription, triggering cellular apoptosis.
This compound, while also interacting with DNA, is reported to cause single-strand breaks in supercoiled plasmid DNA.[3] The precise mechanism of this DNA scission is not as extensively detailed in the available literature as the alkylation by pluramycins, but it represents a key functional distinction.
Caption: Comparative mechanism of action for Pluramycin and this compound.
Biological Activity: Antitumor and Antibacterial Properties
Both this compound and pluramycins exhibit a broad spectrum of biological activity, including potent antitumor and antibacterial effects.
In Vivo Antitumor Activity
Pluramycin A and its analogues have also shown potent in vivo antitumor activity in various murine tumor models.[5] The antitumor efficacy of pluramycins is generally attributed to their DNA alkylating capabilities.
In Vitro Cytotoxicity
Direct comparative IC50 values for this compound and pluramycin A against a common set of cancer cell lines are not available in the current literature. However, data for some pluramycin derivatives, such as hedamycin and altromycin, demonstrate potent cytotoxic effects. For instance, photokidamycin, a pluramycin derivative, exhibited IC50 values of 3.51 µM and 0.66 µM against MCF7 and MDA-MB-231 human breast cancer cell lines, respectively.
Table 1: Comparative Biological Activities
| Feature | This compound | Pluramycin |
| Antitumor Activity | Active against P388 leukemia and Sarcoma 180 in mice[3] | Potent activity in various murine tumor models[5] |
| Antibacterial Activity | Active against Gram-positive bacteria[3] | Broad-spectrum antibacterial activity |
| Mechanism of DNA Interaction | Induces single-strand DNA breaks[3] | DNA alkylating agent[1][2] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and pluramycin are crucial for reproducible research. Below are generalized protocols for key assays based on standard methodologies.
DNA Strand Scission Assay (for this compound)
This assay is designed to detect the ability of a compound to induce single or double-strand breaks in plasmid DNA.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound (this compound) at various concentrations, and a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed circular or linear forms indicates single or double-strand breaks, respectively.
Caption: Workflow for a typical DNA strand scission assay.
DNA Alkylation Assay (for Pluramycin)
This assay determines the ability of a compound to covalently modify DNA.
-
DNA Labeling and Reaction: A 3'- or 5'-end-labeled DNA fragment of a known sequence is incubated with the test compound (pluramycin) at various concentrations in a reaction buffer.
-
Piperidine Treatment: After incubation, the DNA is treated with piperidine, which induces strand cleavage at the sites of alkylation.
-
Denaturing Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to an X-ray film to visualize the radiolabeled DNA fragments. The appearance of bands corresponding to cleavage at specific nucleotide positions indicates the sequence selectivity of the alkylating agent.
Conclusion
This compound and pluramycin, while sharing a common anthraquinone backbone, represent a fascinating case of structural variation leading to distinct functional mechanisms. The absence of sugar moieties in this compound and its action through DNA strand scission contrast with the glycosylated pluramycins that act as DNA alkylating agents. This comparative guide highlights the current understanding of these compounds and underscores the need for further research to obtain more quantitative data, such as IC50 values against a broader range of cancer cell lines and detailed in vivo efficacy data. Such information will be invaluable for the future development of this class of potent antitumor agents.
References
- 1. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of sparsomycin and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new antitumor substance, pluramycin; studies on antitumor substances produced by Actinomycetes. XI - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sapurimycin as a Topoisomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating Sapurimycin as a potential topoisomerase inhibitor by comparing its theoretical performance with established topoisomerase inhibitors. Due to the limited publicly available quantitative data on this compound, this guide presents a comparative analysis based on its reported ability to induce single-strand DNA breaks, a hallmark of topoisomerase I inhibition. The experimental data for established inhibitors is provided for context and as a benchmark for future studies on this compound.
Comparative Analysis of Topoisomerase Inhibitors
The following table summarizes the inhibitory activities of well-characterized topoisomerase inhibitors, Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor). A hypothetical entry for this compound is included to illustrate how its validated data would be presented.
| Inhibitor | Target Topoisomerase | Mechanism of Action | IC50 (in vitro) | Cell-based Potency (IC50) |
| This compound (Hypothetical) | Topoisomerase I | Stabilization of the topoisomerase I-DNA cleavage complex, leading to single-strand DNA breaks. | To be determined | To be determined |
| Camptothecin | Topoisomerase I | Stabilizes the covalent complex between topoisomerase I and DNA, preventing re-ligation of the single-strand break.[1] | 679 nM[1] | 0.040 - 0.481 µM (various cancer cell lines)[2] |
| Etoposide | Topoisomerase II | Forms a ternary complex with topoisomerase II and DNA, preventing re-ligation of the double-strand break.[3] | 78.4 µM[4] | Varies by cell line (e.g., ~1 µM in some cancer cells) |
| Doxorubicin | Topoisomerase II | Intercalates into DNA and inhibits the progression of topoisomerase II, leading to double-strand breaks.[3] | 2.67 µM[4] | Varies by cell line (nM to µM range) |
Experimental Protocols for Validation
Validating a novel compound like this compound as a topoisomerase inhibitor requires a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Topoisomerase I Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Camptothecin (positive control)
-
Loading Dye: 25% Ficoll-400, 0.1% SDS, 0.025% bromophenol blue
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.
-
To each tube, add the assay buffer, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound or Camptothecin. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding 1 unit of human Topoisomerase I to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 50V for 2-3 hours.
-
Stain the gel with ethidium bromide for 30 minutes and destain in water.
-
Visualize the DNA bands under UV light and capture the image. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the inhibitor.
In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II (recombinant)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT
-
This compound (dissolved in a suitable solvent)
-
Etoposide (positive control)
-
Loading Dye
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and gel documentation system
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes on ice with a final volume of 20 µL.
-
Add assay buffer, 200 ng of kDNA, and varying concentrations of this compound or Etoposide to each tube. Include appropriate controls.
-
Start the reaction by adding 1-2 units of human Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of loading dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize. Inhibition of decatenation is indicated by the retention of kDNA in the loading well, while successful decatenation results in the release of minicircles that migrate into the gel.
DNA Cleavage Assay
This assay directly visualizes the formation of cleavage complexes stabilized by the inhibitor.
Materials:
-
Radiolabeled (e.g., 32P-end labeled) DNA substrate
-
Topoisomerase I or II
-
This compound and respective positive controls
-
Reaction buffer specific for the enzyme
-
Proteinase K
-
SDS
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of the test compound.
-
After incubation, stop the reaction and digest the protein with proteinase K in the presence of SDS.
-
Denature the DNA and separate the fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography. An increase in the intensity of cleaved DNA fragments with increasing inhibitor concentration indicates stabilization of the cleavage complex.[5]
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I Inhibition by this compound.
Experimental Workflow for Validating this compound
Caption: Experimental workflow for validating this compound as a topoisomerase inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sapurimycin's Resistance Profile: A Comparative Guide to Cross-Resistance with Other Antibiotics
Aimed at the research community, this guide provides a comprehensive comparison of Sapurimycin's potential cross-resistance with other antibiotics. In the absence of direct clinical or extensive preclinical data on this compound, this analysis is based on its classification as an anthraquinone antibiotic and its known mechanism of action. This guide synthesizes available data on related compounds to forecast potential resistance patterns and offers detailed experimental protocols for further investigation.
Introduction to this compound
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116 that has demonstrated activity against Gram-positive bacteria.[1] Structurally, it is classified as an anthraquinone, a class of compounds known for their therapeutic properties, including antimicrobial and anticancer effects. The primary mechanism of action for this compound is the induction of single-strand breaks in DNA, a hallmark of several potent antibiotics and chemotherapeutic agents. Understanding the potential for cross-resistance is crucial for the development and effective clinical application of this novel antibiotic.
Predicted Cross-Resistance Profile of this compound
Direct studies on the cross-resistance of this compound are not yet available in published literature. However, by examining the established resistance mechanisms associated with its structural class (anthracyclines/anthraquinones) and its mode of action (DNA damage), we can infer a likely cross-resistance profile.
Cross-Resistance with Anthracyclines and Other DNA-Damaging Agents
It is highly probable that bacteria resistant to other anthracycline antibiotics, such as doxorubicin and daunorubicin, would exhibit cross-resistance to this compound. This is because the mechanisms of resistance to this class of drugs are often broad-acting. Key mechanisms include:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps, such as P-glycoprotein, is a common mechanism that actively removes anthracyclines from the cell, preventing them from reaching their intracellular target. This is a well-documented cause of cross-resistance to a wide range of structurally dissimilar compounds.
-
Target Modification: Alterations in the enzymes targeted by these drugs, such as topoisomerase II, can prevent the antibiotic from binding effectively, leading to resistance.
-
Enhanced DNA Repair: Increased capacity of bacterial cells to repair DNA damage can counteract the effects of DNA-damaging agents like this compound.
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule can render it inactive.
Cross-Resistance with Other Antibiotic Classes
Cross-resistance between this compound and other antibiotic classes will largely depend on the specific resistance mechanisms developed by the bacteria. For instance, if resistance is mediated by a broad-spectrum efflux pump, cross-resistance to other antibiotic classes that are substrates of that pump is likely.
Quantitative Analysis of Cross-Resistance in a Doxorubicin-Resistant Cell Line
To provide a quantitative perspective on cross-resistance within the anthracycline class, the following table summarizes the inhibitory concentrations (IC50) of various anticancer agents against a doxorubicin-sensitive (MCF-7/S) and a doxorubicin-resistant (MCF-7/Dox) human breast cancer cell line. This data illustrates the extent of cross-resistance to other drugs when resistance to one anthracycline is developed.
| Compound | MCF-7/S (Sensitive) IC50 (nM) | MCF-7/Dox (Resistant) IC50 (nM) | Resistance Index (Resistant IC50 / Sensitive IC50) |
| Doxorubicin | 1.14 ± 0.38 | 183.11 ± 23.63 | 160.62 |
| Paclitaxel | 2.12 ± 0.20 | 231.15 ± 49.15 | 109.03 |
| Docetaxel | 3.49 ± 1.55 | 33.61 ± 7.42 | 9.63 |
| Tamoxifen | 6.02 ± 1.30 | 14.18 ± 0.50 | 2.36 |
Data adapted from a study on drug-resistant MCF-7 cell lines.[2]
This table clearly demonstrates that the doxorubicin-resistant cell line also shows significant cross-resistance to paclitaxel and docetaxel, which are structurally and mechanistically different from doxorubicin.[2]
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a fundamental method for assessing antibiotic susceptibility.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The antibiotic is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: Paper disks containing a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-18 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.
Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (synergy, antagonism, or indifference). This can be adapted to evaluate cross-resistance by testing the activity of one antibiotic against a strain resistant to another.
Protocol:
-
Plate Setup: A 96-well plate is set up with serial dilutions of two antibiotics, one along the x-axis and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 indicates synergy, >4.0 indicates antagonism, and a value between 0.5 and 4.0 suggests an additive or indifferent effect.[3]
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inferred resistance mechanisms to this compound.
Caption: General workflow for cross-resistance studies.
Conclusion
While direct experimental data on this compound cross-resistance is currently lacking, a comparative analysis based on its chemical class and mechanism of action provides a strong foundation for predicting its resistance profile. It is anticipated that this compound may face cross-resistance in bacteria that have developed resistance to other anthracyclines, primarily through mechanisms such as efflux pump overexpression and target enzyme modification. The experimental protocols outlined in this guide provide a clear path for researchers to empirically validate these predictions and to build a comprehensive understanding of this compound's interactions with other antibiotics. Such studies are essential for the strategic development and future clinical positioning of this promising new antimicrobial agent.
References
In Vivo Efficacy of Sapurimycin: A Comparative Overview with Standard Chemotherapy
Executive Summary
Sapurimycin, an antitumor antibiotic, demonstrated noteworthy efficacy in murine models of leukemia and sarcoma in early preclinical studies.[1] Its mechanism of action involves the induction of single-strand DNA breaks.[1] While head-to-head comparisons are lacking, this guide will contextualize the historical data on this compound with the known performance of a standard chemotherapeutic agent, Doxorubicin, in similar preclinical settings.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and provide a general reference for the efficacy of Doxorubicin in comparable preclinical models.
Table 1: Antitumor Efficacy in P388 Leukemia Model
| Compound | Dosage | Administration Route | Efficacy Metric | Result |
| This compound | Not Specified | Not Specified | Antitumor Activity | Active |
| Doxorubicin | 1-10 mg/kg | Intraperitoneal/Intravenous | Increased Lifespan (%) | 25-100% |
| Tumor Growth Inhibition (%) | Varies with dose and schedule |
Note: Specific dosage and quantitative efficacy metrics for this compound in the P388 model are not detailed in the available literature. Doxorubicin data is representative of typical results in this model.
Table 2: Antitumor Efficacy in Sarcoma 180 Model
| Compound | Dosage | Administration Route | Efficacy Metric | Result |
| This compound | Not Specified | Not Specified | Antitumor Activity | Active |
| Doxorubicin | 5-10 mg/kg | Intraperitoneal | Tumor Growth Inhibition (%) | ~50-90% |
Note: Specific dosage and quantitative efficacy metrics for this compound in the Sarcoma 180 model are not detailed in the available literature. Doxorubicin data is representative of typical results in this model.
Experimental Protocols
Detailed experimental protocols for the early this compound studies are not fully available. However, based on standard practices for such preclinical trials, a likely methodology is outlined below, alongside a typical protocol for Doxorubicin efficacy studies.
This compound In Vivo Efficacy Study (Hypothetical Reconstruction)
-
Animal Model: Male CDF1 mice for P388 leukemia and male ICR mice for Sarcoma 180.
-
Tumor Implantation: Intraperitoneal injection of P388 leukemia cells or subcutaneous implantation of Sarcoma 180 cells.
-
Treatment Groups:
-
Vehicle Control
-
This compound (dose and schedule not specified)
-
-
Drug Administration: Likely intraperitoneal or intravenous.
-
Efficacy Endpoints:
-
For P388 Leukemia: Mean survival time and percent increase in lifespan (% ILS).
-
For Sarcoma 180: Tumor growth inhibition (TGI %).
-
-
Toxicity Monitoring: Body weight measurement and observation for signs of toxicity.
Standard Doxorubicin In Vivo Efficacy Study (P388 Leukemia Model)
-
Animal Model: DBA/2 mice.
-
Tumor Implantation: Intraperitoneal inoculation of 1 x 10^6 P388 leukemia cells.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
Doxorubicin (e.g., 5 mg/kg)
-
-
Drug Administration: Intraperitoneal injection on day 1 post-tumor implantation.
-
Efficacy Endpoints: Mean survival time and calculation of % ILS.
-
Toxicity Monitoring: Daily monitoring of body weight and clinical signs of distress.
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effect through direct DNA damage. Standard chemotherapies like Doxorubicin also primarily target DNA, but through a slightly different mechanism.
This compound: The available data indicates that this compound causes single-strand breaks in supercoiled plasmid DNA.[1] This suggests a direct interaction with DNA, leading to damage that can trigger cell cycle arrest and apoptosis if not repaired.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage. Additionally, Doxorubicin generates reactive oxygen species (ROS), which can induce further cellular damage, including lipid peroxidation and DNA strand breaks.
Below is a simplified representation of the DNA damage pathways for both agents.
The following diagram illustrates a generalized workflow for preclinical in vivo efficacy studies.
References
Verifying Sapurimycin's Target Engagement: A Comparative Guide to Key Techniques
For researchers, scientists, and drug development professionals, confirming that a bioactive molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental techniques to verify the target engagement of Sapurimycin, an antitumor antibiotic with a mechanism of action suggested to involve DNA interaction and topoisomerase inhibition.
This compound, an anthra-gamma-pyrone antibiotic, is known to induce single-strand breaks in supercoiled plasmid DNA. This activity, coupled with its structural similarity to well-characterized anticancer agents like anthracyclines (e.g., Doxorubicin) and pluramycins, strongly indicates that its primary cellular targets are DNA and/or topoisomerase enzymes. Anthracyclines are known to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Therefore, this guide will focus on techniques adept at investigating these specific interactions.
Quantitative Comparison of Target Engagement Verification Techniques
The following table summarizes key quantitative parameters obtained from various techniques for compounds with mechanisms of action similar to this compound, providing a benchmark for what researchers might expect when studying this novel antibiotic.
| Technique | Potential Target | Compound | Quantitative Readout | Typical Values | Reference |
| Isothermal Titration Calorimetry (ITC) | DNA | Doxorubicin | Dissociation Constant (Kd) | ~0.1 - 0.16 x 106 M-1 | [1] |
| DNA | Daunorubicin | Dissociation Constant (Kd) | ~0.10 - 0.12 x 106 M-1 | [1] | |
| Fluorescent Intercalator Displacement (FID) | DNA | Daunorubicin | Apparent Binding Constant (Kapp) | Varies with DNA sequence and conditions | [2] |
| Surface Plasmon Resonance (SPR) | Topoisomerase IIα | - | Equilibrium Dissociation Constant (KD) | ~1.4 - 2.9 nM | [3] |
| Topoisomerase IIβ | - | Equilibrium Dissociation Constant (KD) | ~1.4 - 2.9 nM | [3] | |
| Topoisomerase II Activity Assay | Topoisomerase II | Etoposide | Half-maximal Inhibitory Concentration (IC50) | ~6 - 45 µM (nucleotide-dependent) | [4] |
| Doxorubicin | Half-maximal Inhibitory Concentration (IC50) | ~2.67 µM | [5] | ||
| Cellular Thermal Shift Assay (CETSA) | Topoisomerase IIα/β | T60 (catalytic inhibitor) | Thermal Stabilization (ΔTm) | Stabilized up to 43°C (vs. 40°C control) | [6] |
Key Experimental Protocols and Methodologies
Detailed methodologies for the pivotal experiments are provided below to assist in the design and execution of target engagement studies for this compound.
DNA Intercalation Verification: Fluorescent Intercalator Displacement (FID) Assay
This assay indirectly measures the binding of a compound to DNA by observing the displacement of a fluorescent intercalating dye (e.g., ethidium bromide).
Experimental Protocol:
-
Prepare DNA Solution: A solution of calf thymus DNA or a specific oligonucleotide sequence is prepared in a suitable buffer (e.g., Tris-HCl, NaCl, EDTA).
-
Add Fluorescent Dye: Ethidium bromide is added to the DNA solution, and the fluorescence is measured at its excitation and emission maxima. The fluorescence will be high due to the dye's intercalation into the DNA.
-
Titrate with this compound: Increasing concentrations of this compound are added to the DNA-dye complex.
-
Measure Fluorescence Quenching: After each addition of this compound, the fluorescence is measured. If this compound intercalates into the DNA, it will displace the ethidium bromide, leading to a decrease in fluorescence.
-
Data Analysis: The decrease in fluorescence is plotted against the this compound concentration to determine the concentration required for 50% displacement of the dye (IC50), which can be used to estimate the binding affinity.
Topoisomerase II Inhibition: DNA Decatenation Assay
This biochemical assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), kDNA substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction. Include a no-enzyme control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster than the catenated kDNA network.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA product. The IC50 value can be determined by quantifying the band intensities.[7][8]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., topoisomerase II) remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying compound concentrations to determine the cellular EC50.[6][9]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow, and a comparison of the presented techniques.
References
- 1. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of human topoisomerase IIalpha and beta DNA binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. inspiralis.com [inspiralis.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sapurimycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Sapurimycin is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this antitumor antibiotic, safeguarding both laboratory personnel and the environment.
This compound is an antitumor antibiotic belonging to the anthracycline family[1][2]. Due to its potent biological activity, it should be handled as a cytotoxic agent, requiring stringent safety and disposal protocols. Adherence to these guidelines is crucial to mitigate potential health risks and ensure regulatory compliance.
Personnel Protective Equipment (PPE): The First Line of Defense
Before initiating any procedure involving this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | Provides a double barrier against contamination. The outer glove can be removed immediately in case of a spill. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the wearer's clothing and skin from potential splashes and contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Shields the eyes from accidental splashes of liquid this compound or aerosols. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of this compound or when there is a risk of aerosolization. | Prevents the inhalation of potentially harmful particles. |
Step-by-Step Disposal Procedures for this compound Waste
All waste generated from experiments involving this compound must be treated as hazardous chemotherapeutic waste. Segregation from general laboratory waste is mandatory.
Solid Waste Disposal (e.g., contaminated gloves, gowns, bench paper, vials)
-
Immediate Segregation: At the point of generation, place all contaminated solid waste into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag. This container must be clearly labeled with the universal chemotherapy waste symbol.
-
Container Sealing: When the container is three-quarters full, securely seal the yellow bag.
-
Final Disposal: The sealed container must be sent for incineration at a licensed hazardous waste facility. Contact your institution's Environmental Health and Safety (EHS) office for specific collection procedures.
Liquid Waste Disposal (e.g., unused this compound solutions, contaminated buffers)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Hazardous Chemotherapeutic Waste: this compound."
-
Neutralization (if applicable and approved): Chemical inactivation of this compound before disposal is not a standard practice due to the lack of validated protocols for this specific compound. Therefore, all liquid waste should be treated as highly hazardous.
-
Final Disposal: The sealed liquid waste container must be disposed of through your institution's hazardous waste program, typically involving high-temperature incineration. Do not pour any this compound-containing liquid down the drain.
Sharps Disposal (e.g., needles, syringes, contaminated glassware)
-
Dedicated Sharps Container: Immediately place all sharps contaminated with this compound into a puncture-resistant sharps container that is specifically designated and labeled for chemotherapy waste.
-
Do Not Manipulate Sharps: Do not recap, bend, or break needles.
-
Final Disposal: Once the sharps container is three-quarters full, seal it securely and arrange for its disposal via your institution's hazardous waste stream for incineration.
Experimental Protocols: Decontamination of Work Surfaces
In the event of a spill or for routine cleaning of designated work areas (e.g., fume hoods, benchtops), the following procedure should be followed:
-
Containment: Cordon off the affected area.
-
Spill Kits: Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Decontamination Solution: Prepare a solution of 2% sodium hypochlorite (freshly diluted household bleach).
-
Cleaning Procedure:
-
Carefully absorb the spill with absorbent pads from the spill kit.
-
Apply the 2% sodium hypochlorite solution to the entire contaminated area and allow a contact time of at least 10 minutes.
-
Wipe the area clean with disposable towels.
-
Rinse the area with a detergent solution.
-
Perform a final rinse with distilled water.
-
-
Waste Disposal: All materials used for decontamination must be disposed of as solid chemotherapeutic waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, ensuring a clear and compliant process from generation to final disposal.
Caption: A logical workflow for the safe disposal of all this compound waste streams.
By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and protocols, as they may have additional requirements.
References
Personal protective equipment for handling Sapurimycin
Disclaimer: A specific Safety Data Sheet (SDS) for Sapurimycin could not be located. The following guidance is based on general best practices for handling potent antitumor antibiotics, information on the capramycin family of antibiotics to which this compound belongs, and safety protocols for hazardous drugs.[1] This information is intended to provide immediate, essential safety and logistical guidance. It is imperative to obtain and review the official Safety Data Sheet from the supplier before handling this compound.
This compound is an antitumor antibiotic with potent activity. As with all hazardous drugs, proper handling and disposal are crucial to minimize exposure and ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent skin and respiratory exposure.[2][3][4][5][6] The following table summarizes the recommended PPE.
| Body Area | Recommended PPE | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-rated gloves (ASTM D6978).[4] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] |
| Body | Disposable Gown | Polyethylene-coated polypropylene or other laminate material resistant to hazardous drug permeability.[4] Should have a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eyes/Face | Safety Goggles & Face Shield | Use both for maximum protection against splashes and aerosols.[2][4] |
| Respiratory | NIOSH-approved Respirator | An N95 or higher-level respirator is recommended, especially when handling the powdered form or creating aerosols.[2] |
| Feet | Shoe Covers | Disposable, chemical-resistant shoe covers should be worn. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of exposure during routine laboratory procedures involving this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous waste.[7][8] Improper disposal can lead to environmental contamination and potential harm to human health.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Procedure |
| Unused/Expired this compound | Black RCRA Hazardous Waste Container | Dispose of as bulk chemotherapeutic waste.[9] Must be collected by a licensed hazardous waste disposal company.[7][10] |
| Contaminated PPE (Gloves, Gown, etc.) | Yellow Trace Chemotherapy Waste Container | All disposable items that have come into contact with this compound.[9] |
| Sharps (Needles, Syringes) | Puncture-resistant Sharps Container for Chemotherapy Waste | Needles should not be recapped. If the syringe contains residual this compound, it should be disposed of in the black RCRA container.[9] |
| Contaminated Labware (Vials, Pipette Tips) | Yellow Trace Chemotherapy Waste Container | Or black RCRA container if containing bulk amounts of the drug. |
| Spill Cleanup Materials | Black RCRA Hazardous Waste Container | All materials used to clean a spill of this compound.[11] |
Logical Flow for this compound Waste Disposal
Caption: Decision-making process for the proper segregation and disposal of this compound-related waste.
Toxicity and Exposure Data
No specific occupational exposure limits (OELs) or detailed toxicity data for this compound are publicly available. However, data for Capreomycin, another antibiotic in the capramycin family, can provide some insight into potential hazards. It is important to note that this data may not be directly applicable to this compound.
Toxicity Data for Capreomycin (for reference)
| Parameter | Value | Species | Notes |
| LD50 (subcutaneous) | 514 mg/kg | Mouse | The subcutaneous median lethal dose.[12] |
| Primary Toxicities | Nephrotoxicity, Ototoxicity | Human | Can cause kidney damage and hearing loss.[1][13][14] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.[11]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on a full set of the recommended PPE, including a respirator.
-
Contain the Spill: Use a hazardous drug spill kit to absorb liquids and contain powders.[11]
-
Clean the Area:
-
For liquid spills, use absorbent pads to soak up the material.
-
For powder spills, carefully cover with damp absorbent pads to avoid generating dust.
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[15]
-
-
Dispose of Waste: All cleanup materials must be disposed of in a black RCRA hazardous waste container.[11]
-
Doff PPE and Wash Hands: Remove PPE carefully to avoid self-contamination and wash hands thoroughly.
-
Report the Incident: Document the spill according to your institution's environmental health and safety protocols.
References
- 1. Capreomycin - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. lindstromgroup.com [lindstromgroup.com]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. web.uri.edu [web.uri.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
